6-Methoxy-4-methylnicotinaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methoxy-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPZNLLEUHICFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560958 | |
| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123506-66-1 | |
| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-4-methylnicotinaldehyde (CAS: 123506-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylnicotinaldehyde, with the CAS number 123506-66-1, is a substituted pyridine derivative. Also known by synonyms such as 5-formyl-2-methoxy-4-picoline and 6-methoxy-4-methyl-3-pyridinecarboxaldehyde, this compound serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyridine ring with methoxy, methyl, and aldehyde functional groups, makes it a versatile building block for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its known properties, potential synthetic routes, and highlights the current gaps in publicly available data, particularly concerning its biological activity.
Physicochemical and Spectral Data
| Property | Value | Reference |
| CAS Number | 123506-66-1 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | 6-methoxy-4-methylpyridine-3-carbaldehyde | |
| Boiling Point | 274.173 °C at 760 mmHg | [2] |
| Purity | ≥95% - ≥98% (as offered by various suppliers) | [1][3] |
| Storage Temperature | 4°C |
Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to acquire and interpret their own spectral data upon synthesis or purchase. For reference, the spectral data for the related compound 6-Methoxynicotinaldehyde (CAS 65873-72-5) are available and may offer some comparative insights[4][5].
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, general synthetic strategies for similar compounds suggest potential routes. The Vilsmeier-Haack reaction is a plausible method for the formylation of an appropriately substituted pyridine precursor.
Hypothetical Synthetic Workflow
A potential synthetic pathway could involve the formylation of a 2-methoxy-4-methylpyridine precursor. The logical workflow for such a synthesis and subsequent purification is outlined below.
References
- 1. 123506-66-1 CAS Manufactory [m.chemicalbook.com]
- 2. molbase.com [molbase.com]
- 3. 123506-66-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis route for 6-Methoxy-4-methylnicotinaldehyde
An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development as a key building block for more complex molecules. This technical guide outlines plausible and efficient synthetic routes for its preparation. The methodologies presented are based on established chemical transformations of pyridine derivatives, providing detailed experimental protocols and comparative data to facilitate laboratory synthesis. This document explores two primary synthetic strategies: a direct oxidation route and a multi-step approach starting from a nicotinic acid precursor.
Core Synthesis Pathways
Two logical and scientifically sound pathways for the synthesis of this compound are proposed.
Route 1: Direct Oxidation of (6-Methoxy-4-methylpyridin-3-yl)methanol
This is the most direct and likely highest-yielding approach, contingent on the availability of the starting alcohol, (6-Methoxy-4-methylpyridin-3-yl)methanol, which is available from commercial suppliers. The oxidation of a primary alcohol on a pyridine ring to an aldehyde is a standard and efficient transformation.
Route 2: Multi-step Synthesis from 6-Hydroxy-4-methylnicotinic Acid
This alternative route begins with the more readily available 6-hydroxy-4-methylnicotinic acid. It involves a sequence of methylation, conversion to a reducible intermediate (e.g., a morpholinamide), and subsequent reduction to the aldehyde. This pathway offers flexibility and relies on well-documented reaction types.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected yields for the proposed synthetic routes. The data for Route 2 is based on analogous reactions reported in the literature for similar substrates.
Table 1: Reagents and Conditions for Route 1 - Oxidation
| Step | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Expected Yield (%) |
| 1 | (6-Methoxy-4-methylpyridin-3-yl)methanol | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature, 24-48 h | 80-95 |
Table 2: Reagents and Conditions for Route 2 - Multi-step Synthesis
| Step | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Expected Yield (%) | Reference |
| 2a | 6-Hydroxy-4-methylnicotinic acid | Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH) | Water/Methanol | 100°C, 4 h | 85-95 | (Analogous) |
| 2b | 6-Methoxy-4-methylnicotinic acid | Thionyl Chloride; Morpholine, Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp. | 80-90 | [1] |
| 2c | 6-Methoxy-4-methylnicotinic acid morpholinamide | Lithium tri-tert-butoxyaluminum hydride | Anhydrous THF | 0°C to Room Temp. | 70-85 | [1] |
Experimental Protocols
Route 1: Direct Oxidation of (6-Methoxy-4-methylpyridin-3-yl)methanol
Materials:
-
(6-Methoxy-4-methylpyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite or silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (6-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 5-10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24 to 48 hours to reach completion.
-
Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Route 2: Multi-step Synthesis from 6-Hydroxy-4-methylnicotinic Acid
Step 2a: Synthesis of 6-Methoxy-4-methylnicotinic Acid
Materials:
-
6-Hydroxy-4-methylnicotinic acid
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 6-hydroxy-4-methylnicotinic acid (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Add methanol to the solution.
-
Carefully add dimethyl sulfate (DMS, >2.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-methoxy-4-methylnicotinic acid.
Step 2b: Synthesis of 6-Methoxy-4-methylnicotinic acid morpholinamide [1]
Materials:
-
6-Methoxy-4-methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend 6-methoxy-4-methylnicotinic acid (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until a clear solution is formed.
-
In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acid chloride solution to the morpholine solution at 0°C.
-
Stir the reaction mixture at room temperature for a few hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the morpholinamide.
Step 2c: Reduction to this compound [1]
Materials:
-
6-Methoxy-4-methylnicotinic acid morpholinamide
-
Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the morpholinamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional two hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir until the layers separate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction scheme for the direct oxidation of the precursor alcohol.
Caption: Reaction scheme for the multi-step synthesis from 6-hydroxy-4-methylnicotinic acid.
References
Structural Characterization of 6-Methoxy-4-methylnicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 6-methoxy-4-methylnicotinaldehyde. The information presented herein is intended to be a valuable resource for professionals engaged in chemical synthesis and drug development, offering detailed methodologies and predicted spectral data based on analogous compounds.
Chemical Structure and Properties
This compound is a substituted pyridine derivative. Its structure features a pyridine ring with a methoxy group at the 6-position, a methyl group at the 4-position, and an aldehyde group at the 3-position.
Molecular Formula: C₈H₉NO₂[1][2]
Molecular Weight: 151.16 g/mol [1]
IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.3 | s | 1H | Aldehyde (-CHO) |
| ~8.5 | s | 1H | Pyridine Ring (H-2) |
| ~6.8 | s | 1H | Pyridine Ring (H-5) |
| ~3.9 | s | 3H | Methoxy (-OCH₃) |
| ~2.5 | s | 3H | Methyl (-CH₃) |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbon (C=O) |
| ~165 | Pyridine Ring (C-6) |
| ~158 | Pyridine Ring (C-4) |
| ~150 | Pyridine Ring (C-2) |
| ~125 | Pyridine Ring (C-3) |
| ~108 | Pyridine Ring (C-5) |
| ~54 | Methoxy Carbon (-OCH₃) |
| ~22 | Methyl Carbon (-CH₃) |
| Solvent: CDCl₃, Frequency: 101 MHz |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Ionization Method |
| 152.06 | [M+H]⁺ | ESI+ |
| 174.04 | [M+Na]⁺ | ESI+ |
| ESI+: Electrospray Ionization (Positive Mode) |
Predicted fragmentation may involve the loss of the formyl group (-CHO) or a methyl radical (-CH₃) from the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (ν) cm⁻¹ | Functional Group Assignment |
| ~2950-2850 | C-H stretch (alkane) |
| ~2830-2700 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-O-C stretch (aryl ether) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and structural characterization of this compound.
Synthesis: Vilsmeier-Haack Reaction
A plausible synthetic route for this compound is the Vilsmeier-Haack formylation of 2-methoxy-4-methylpyridine.
Reagents:
-
2-methoxy-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methoxy-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation: 400 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (ESI-MS)
Instrumentation: Quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 50-500.
Infrared (IR) Spectroscopy
Instrumentation: Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Visualization of Synthetic and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-4-methylnicotinaldehyde
Chemical Structure and Properties
-
IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
-
Predicted Appearance: Off-white to pale yellow solid.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted quantitative spectral data for 6-Methoxy-4-methylnicotinaldehyde. These predictions are derived from established principles of spectroscopy and by comparison with the experimental data of 6-Chloro-4-methoxynicotinaldehyde.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~10.2 | s | 1H | Aldehyde (-CHO) |
| ~8.5 | s | 1H | Pyridine Ring (H-2) |
| ~6.8 | s | 1H | Pyridine Ring (H-5) |
| ~3.9 | s | 3H | Methoxy (-OCH₃) |
| ~2.5 | s | 3H | Methyl (-CH₃) |
Solvent: CDCl₃, Frequency: 400-500 MHz
Table 2: Experimental ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 10.37 | d | 1H | Aldehyde (-CHO) |
| 8.69 | s | 1H | Pyridine Ring (H-2) |
| 6.97 | s | 1H | Pyridine Ring (H-5) |
| 4.02 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 500 MHz, Temperature: 22 °C[1]
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|---|
| ~191 | Aldehyde (-CHO) |
| ~165 | Pyridine Ring (C-6) |
| ~158 | Pyridine Ring (C-4) |
| ~152 | Pyridine Ring (C-2) |
| ~118 | Pyridine Ring (C-3) |
| ~108 | Pyridine Ring (C-5) |
| ~55 | Methoxy (-OCH₃) |
| ~22 | Methyl (-CH₃) |
Solvent: CDCl₃, Frequency: 100-125 MHz
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Ionization Method |
|---|---|---|
| 152.06 | [M+H]⁺ | Electrospray (ESI+) |
| 151.05 | [M]⁺ | Electron Impact (EI) |
Table 5: Experimental Mass Spectrometry Data for 6-Chloro-4-methoxynicotinaldehyde
| m/z | Ion | Ionization Method |
|---|
| 172 | [M+H]⁺ | Electrospray (ESI+)[1] |
Table 6: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
|---|---|---|
| ~2950-2850 | Medium | C-H (aliphatic) stretching |
| ~2830-2730 | Medium (doublet) | C-H (aldehyde) stretching |
| ~1700 | Strong | C=O (carbonyl) stretching |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl-O-CH₃ stretching |
Synthetic Pathway and Analytical Workflow
The synthesis of nicotinaldehyde derivatives can often be achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Following synthesis, a standard workflow is employed for structural verification and purity assessment.
Caption: General workflow for the purification and spectroscopic analysis of a synthesized compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 295 K (22 °C)[1].
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm[1].
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution may be further diluted and infused directly or analyzed via LC-MS.
-
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 50-500[1].
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. Analyze any fragmentation patterns to support the proposed structure.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure with the ATR anvil to ensure good contact[1].
-
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32[1].
-
-
Data Analysis: Identify and label the major absorption bands. Correlate the observed frequencies with known vibrational modes of the functional groups (aldehyde, methoxy, aromatic ring) to confirm the compound's structure.
References
Biological Activity of 6-Methoxy-4-methylnicotinaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 6-methoxy-4-methylnicotinaldehyde derivatives. Due to the limited availability of published data on this specific class of compounds, this document extrapolates from research on structurally related aminopyridine and nicotinaldehyde analogs to predict potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide future research and development efforts in this area.
Introduction
This compound belongs to the substituted aminopyridine class of compounds. Aminopyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities[1]. The introduction of methoxy and methyl groups to the nicotinaldehyde scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. This guide aims to provide a foundational understanding of the potential biological activities of this compound derivatives by examining the established activities of analogous compounds.
Potential Biological Activities and Quantitative Data
Based on the biological activities of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of therapeutic effects. The following tables summarize quantitative data from studies on related nicotinamidine and methoxy-substituted compounds to provide a comparative reference for potential efficacy.
Antimicrobial Activity
Substituted nicotinamidine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Phenylfuranylnicotinamidines [2]
| Compound | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) | Staphylococcus aureus (μM) | Bacillus megaterium (μM) |
| 4a | 20 | 20 | 10 | 20 |
| 4b | 20 | 20 | 10 | 20 |
Note: Compounds 4a and 4b showed excellent MIC values against Staphylococcus aureus, comparable to the reference antibacterial agent, ampicillin.[2]
Antiproliferative Activity
Nicotinamidine derivatives have also been evaluated for their cytotoxic effects against various human cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of Substituted Phenylfuranylnicotinamidines [2]
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |
| 4e | 0.83 | 2.51 | 100 |
GI50: Compound concentration causing 50% growth inhibition. TGI: Compound concentration causing 100% growth inhibition. LC50: Compound concentration causing 50% lethality.[2]
The antiproliferative activity of these compounds can be modulated by the substitution pattern on the terminal phenyl ring, leading to either cytostatic or cytotoxic effects[2].
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections outline representative methodologies for key assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[3]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth.
-
Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.
-
Add the different concentrations of the test compounds to the wells.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (e.g., D-Amino Acid Oxidase - DAAO)
This protocol describes a method for determining the inhibitory activity of compounds against a specific enzyme, such as D-amino acid oxidase (DAAO), which is relevant in central nervous system disorders.[4]
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Test compounds
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a solution of hDAAO to each well.
-
Initiate the enzymatic reaction by adding a solution of D-serine and the detection mixture (HRP and Amplex® Red).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence at the appropriate wavelengths at regular intervals.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms of action and experimental procedures can aid in understanding and designing further studies.
Potential Signaling Pathway Involvement
Structurally similar aminopyridines have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1] A potential mechanism of action for this compound derivatives could involve the modulation of this or related kinase pathways.
Caption: Potential modulation of the ERK1/2 signaling pathway.
Experimental Workflow for Biological Screening
A tiered screening approach is recommended for the initial biological evaluation of novel compounds.
Caption: Tiered workflow for biological activity screening.
Conclusion and Future Directions
While direct experimental data on this compound derivatives is scarce, the evidence from structurally related compounds suggests a promising potential for a range of biological activities. The data and protocols presented in this guide offer a solid foundation for initiating research into this novel class of molecules. Future studies should focus on the synthesis of a library of these derivatives and a systematic evaluation of their antimicrobial, anticancer, and enzyme inhibitory properties. Further investigation into their mechanism of action, including their effects on key signaling pathways, will be crucial for their development as potential therapeutic agents.
References
The Versatile Building Block: A Technical Guide to 6-Methoxy-4-methylnicotinaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a methoxy group, a methyl group, and an aldehyde function on the pyridine ring offers a rich platform for a variety of chemical transformations. This functionality makes it a key intermediate in the synthesis of complex heterocyclic scaffolds, which are often the core of biologically active molecules. This technical guide provides an in-depth overview of the synthesis of this compound, its key reactions, and its potential applications in medicinal chemistry and drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value |
| IUPAC Name | 6-methoxy-4-methylpyridine-3-carbaldehyde |
| Synonyms | 6-Methoxy-4-methyl-3-pyridinecarboxaldehyde |
| CAS Number | 123506-66-1 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | (Typically) Off-white to yellow solid |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The primary synthetic route to this compound involves the strategic functionalization of a pyridine ring. A key precursor for this synthesis is 6-methoxy-3-pyridinecarboxaldehyde. The introduction of the methyl group at the 4-position is a critical step in the synthesis. While specific, detailed experimental protocols for this transformation are not widely published in readily accessible literature, the general approach involves an ortho-lithiation followed by alkylation.
Conceptual Experimental Protocol: Ortho-lithiation and Methylation
This protocol is based on established methodologies for the regioselective functionalization of substituted pyridines.
Materials:
-
6-Methoxy-3-pyridinecarboxaldehyde
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Methylating agent (e.g., Methyl iodide - CH₃I)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Quenching agent (e.g., Saturated aqueous ammonium chloride solution)
-
Standard workup and purification reagents (e.g., organic solvents for extraction, drying agents, silica gel for chromatography)
Procedure:
-
Preparation of LDA: In a flame-dried, inert-atmosphere flask, a solution of diisopropylamine in anhydrous THF is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.
-
Lithiation: A solution of 6-methoxy-3-pyridinecarboxaldehyde in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the regioselective deprotonation at the 4-position, directed by the methoxy group.
-
Alkylation: Methyl iodide is added to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature and then gradually warmed to room temperature.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Equiv. |
| 6-Methoxy-3-pyridinecarboxaldehyde | 1.0 |
| Lithium diisopropylamide (LDA) | 1.1 - 1.5 |
| Methyl iodide (CH₃I) | 1.1 - 1.5 |
Expected Yield: Moderate to good, depending on the optimization of reaction conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Applications as a Building Block in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a multitude of organic transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Key Reactions of the Aldehyde Group
The electron-deficient nature of the aldehyde carbon makes it susceptible to nucleophilic attack, enabling a wide range of reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. These products are common motifs in drug candidates.
-
Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines, which can be further functionalized.
-
Henry Reaction: Condensation with nitroalkanes to produce β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other functionalized molecules.
-
Aldol Condensation: Reaction with enolates of ketones or esters to form β-hydroxy carbonyl compounds, providing a route to more complex carbon skeletons.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid (nicotinic acid derivative) using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde to a primary alcohol (pyridinemethanol derivative) using reducing agents like sodium borohydride.
Potential in Medicinal Chemistry
Substituted pyridines are prevalent in a vast number of approved drugs and clinical candidates. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The methoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Logical Relationship Diagram for Applications
Caption: Key reactions and resulting products from this compound.
Conclusion
This compound is a promising and highly functionalized building block for organic synthesis. Its preparation from readily available precursors, coupled with the versatility of its aldehyde group, opens up numerous avenues for the synthesis of novel and complex molecules. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of libraries of pyridine-based compounds for biological screening. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of new synthetic methodologies and the development of innovative therapeutic agents.
The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the discovery, synthesis, biological significance, and experimental protocols of substituted nicotinaldehydes, a pivotal class of compounds in modern chemistry and drug discovery.
Substituted nicotinaldehydes, a class of pyridine-3-carboxaldehydes featuring various functional groups on the pyridine ring, have transitioned from being niche laboratory chemicals to indispensable building blocks in the synthesis of a multitude of pharmaceuticals and agrochemicals.[1] Their history is deeply intertwined with the progression of pyridine chemistry, with the systematic investigation of its substituted derivatives gaining significant traction in the realms of medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, and profound biological applications of these versatile molecules.
Historical Milestones in Synthesis
The journey to efficiently synthesize substituted nicotinaldehydes has been marked by the development of several key chemical reactions. While the parent compound, nicotinaldehyde, was first prepared in the early 20th century, the methods to access it and its derivatives have evolved significantly, driven by the need for economical and scalable routes for industrial applications.[1]
Early foundational methods for the synthesis of nicotinaldehyde, such as the Stephen aldehyde synthesis and the Gattermann-Koch formylation of pyridine, paved the way for creating its more complex analogs.[1] The Stephen aldehyde synthesis, discovered by Henry Stephen in 1925, offered a pathway to convert nitriles to aldehydes using stannous chloride and hydrochloric acid.[2][3] Though effective for many aromatic nitriles, its application to nicotinaldehyde synthesis faced challenges, including the need for strictly anhydrous conditions and the generation of tin waste.[2]
Later, more industrially viable methods emerged. A significant advancement was the development of processes for the catalytic hydrogenation of 3-cyanopyridine.[4][5] This method, often utilizing a Raney-nickel catalyst in an acidic aqueous medium, provided a more direct and economical route to nicotinaldehyde.[6][7] Another patented process highlights the preparation of nicotinaldehydes through the reduction of the corresponding nicotinic acid morpholinamides, which can produce nearly quantitative yields under standard conditions.[8][9] The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds, has also been applied to the synthesis of substituted nicotinaldehydes.[10][11][12]
Key Synthetic Methodologies and Experimental Protocols
The diverse array of substituted nicotinaldehydes stems from a variety of synthetic strategies. Below are detailed methodologies for some of the key reactions used to prepare these important compounds.
General Workflow for Synthesis
The synthesis of a substituted nicotinaldehyde typically follows a multi-step process that begins with a readily available pyridine derivative. This precursor is then functionalized and subsequently converted to the aldehyde.
Caption: A generalized workflow for the synthesis of substituted nicotinaldehydes.
Protocol 1: Synthesis of 2-Chloronicotinaldehyde
This two-step industrial process involves the reduction of 2-chloronicotinic acid followed by oxidation.[5][13][14]
Step 1: Synthesis of 2-Chloronicotinol (Precursor) [5]
-
In a four-neck flask, add sodium borohydride (NaBH₄, 72g) to tetrahydrofuran (THF, 450ml) and cool the mixture to a temperature between -10°C and 0°C.
-
Slowly add boron trifluoride diethyl ether solution (575g) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After stirring for a brief period, add a mixture of 2-chloronicotinic acid (100g) and THF (600ml) dropwise, maintaining the temperature below 30°C.
-
Allow the reaction to proceed at room temperature for 6 hours.
Step 2: Conversion to 2-Chloronicotinaldehyde [5]
-
Combine the 2-chloronicotinol (125g) from the previous step with dichloromethane (450ml) in a four-necked bottle and stir until uniform.
-
Add manganese dioxide (280g) to the mixture.
-
Heat the mixture to reflux for 3 hours to facilitate the oxidation.
-
Isolate the product through filtration, concentration, and purification. A typical yield is around 86.6% with a purity of 99.1%.[14]
Protocol 2: Synthesis of 5-Bromonicotinaldehyde via Acyl Chloride[15]
-
Convert 5-bromonicotinic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride.
-
Reduce the resulting 5-bromonicotinoyl chloride to 5-bromonicotinaldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at a low temperature to prevent over-reduction.
-
Quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield the final product.
Protocol 3: Vilsmeier-Haack Formylation (General Procedure)[10][16]
-
Prepare the Vilsmeier reagent by adding phosphoryl chloride (POCl₃, 5.5 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.5 mmol) at 0°C.
-
Add a solution of the electron-rich pyridine substrate (e.g., a substituted chloropyridine) in DMF to the Vilsmeier reagent.
-
Heat the resulting mixture (e.g., to 80°C) for a specified time (e.g., 3 hours).
-
Pour the reaction mixture into ice-cold water and stir to precipitate the product.
-
Filter, wash, and purify the crude product, typically by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for some representative substituted nicotinaldehydes.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃) |
| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | 50-54 | δ: 9.73 (s, 1H), 8.58 (d, 1H), 8.32 (d, 1H), 7.80 (t, 1H)[14] |
| 5-Bromonicotinaldehyde | C₆H₄BrNO | 186.01 | 98-102[15] | Not readily available in cited sources |
| 6-Hydroxynicotinaldehyde | C₆H₅NO₂ | 123.11 | Not available | Not readily available in cited sources |
Table 2: Synthetic Yields for Nicotinaldehyde Production
| Starting Material | Reaction | Catalyst/Reagent | Yield (%) | Reference |
| 3-Cyanopyridine | Catalytic Hydrogenation | Raney-nickel | 73-82 | [16] |
| Nicotinic acid morpholinamide | Reduction | LiAlH(OEt)₃ | ~90 | [8] |
| 2-Chloronicotinic acid | Reduction then Oxidation | NaBH₄/BF₃·OEt₂, then MnO₂ | 86.6 | [14] |
Biological Significance and Applications
Substituted nicotinaldehydes are not just synthetic intermediates; they are precursors to a wide range of biologically active molecules with significant applications in agriculture and medicine.[1]
Insecticidal Activity: Targeting the Nervous System
A major application of substituted nicotinaldehydes is in the synthesis of neonicotinoid insecticides.[1] These insecticides are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[1] The interaction of neonicotinoids with nAChRs is a key area of research to understand their selectivity for insects over mammals.[17][18]
References
- 1. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - ProQuest [proquest.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 4. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]
- 6. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]
- 7. CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents [patents.google.com]
- 8. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
Reactivity of the Aldehyde Group on a Pyridine Ring: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the aldehyde group attached to a pyridine ring, a critical functional group in organic synthesis and medicinal chemistry. The electron-deficient nature of the pyridine ring significantly influences the chemical behavior of the aldehyde moiety, leading to a unique reactivity profile that is leveraged in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialized ligands. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Electronic Effects of the Pyridine Ring
The pyridine ring, being a heteroaromatic system containing an electronegative nitrogen atom, exerts a significant electron-withdrawing effect on attached functional groups. This effect is most pronounced when the aldehyde group is at the 2- or 4-position, as the nitrogen atom can directly participate in resonance delocalization of electron density from the carbonyl group. This inherent electronic property renders the aldehydic carbon more electrophilic compared to its counterpart on a benzene ring, making it highly susceptible to nucleophilic attack. Conversely, electrophilic aromatic substitution on the pyridine ring is less favorable than on benzene. The reactivity can be further modulated by the presence of other substituents on the pyridine ring; electron-donating groups can decrease the reactivity of the aldehyde, while electron-withdrawing groups can enhance it.
Key Reactions of Pyridine Aldehydes
The enhanced electrophilicity of the aldehyde carbon on a pyridine ring allows for a variety of important chemical transformations. This section details the most common and synthetically useful reactions.
Nucleophilic Addition and Condensation Reactions
Knoevenagel Condensation: This reaction involves the condensation of a pyridine aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond. These reactions are often catalyzed by a weak base and can, in some cases, proceed without a catalyst in polar solvents like a water-ethanol mixture, highlighting a green chemistry approach.
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from pyridine aldehydes and phosphorus ylides. This reaction is highly versatile and allows for the introduction of a wide range of substituents at the double bond. The reaction typically proceeds via an oxaphosphetane intermediate.
Reductive Amination: This is a powerful method for the synthesis of amines from pyridine aldehydes. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a suitable reducing agent, such as sodium borohydride or pyridine-borane complexes. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.
Oxidation and Reduction Reactions
Oxidation to Carboxylic Acids: Pyridine aldehydes can be readily oxidized to the corresponding pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acids), which are valuable building blocks in medicinal chemistry. A variety of oxidizing agents can be employed, including potassium permanganate, pyridinium chlorochromate (PCC), and molecular oxygen with a suitable catalyst.
Reduction to Alcohols: The reduction of pyridine aldehydes to the corresponding pyridylmethanols is a common transformation. Sodium borohydride (NaBH4) is a mild and selective reagent for this purpose, typically used in alcoholic solvents.
Quantitative Data Summary
The following tables summarize the yields for various reactions of 2-, 3-, and 4-pyridinecarboxaldehyde with different reagents under specified conditions.
Table 1: Knoevenagel Condensation of Pyridine Aldehydes
| Aldehyde Position | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |
| 4 | Malononitrile | None / H2O:EtOH (1:1) | 5 min | 98 | |
| 2 | Malononitrile | None / H2O:EtOH (1:1) | 10 min | 95 | |
| 3 | Malononitrile | None / H2O:EtOH (1:1) | 15 min | 92 | |
| 4 | Ethyl Cyanoacetate | None / H2O:EtOH (1:1) | 30 min | 90 | |
| 2 | Ethyl Cyanoacetate | None / H2O:EtOH (1:1) | 45 min | 88 | |
| 3 | Ethyl Cyanoacetate | None / H2O:EtOH (1:1) | 60 min | 85 | |
| 4 | Cyanoacetamide | None / H2O:EtOH (1:1) | 20 min | 94 |
Table 2: Wittig Reaction of Pyridine Aldehydes
| Aldehyde Position | Phosphorus Ylide | Base/Solvent | Time (h) | Yield (%) | Reference |
| 2 | Benzyltriphenylphosphonium chloride | NaOH / DMF | 0.5 | 74 | |
| 3 | (Cyanomethyl)triphenylphosphonium chloride | NaHCO3 / H2O | 1 | 85 | |
| 4 | Benzyltriphenylphosphonium chloride | 50% NaOH / CH2Cl2 | 0.17 | 91 |
Table 3: Reductive Amination of Pyridine Aldehydes
| Aldehyde Position | Amine | Reducing Agent/Solvent | Time (h) | Yield (%) | Reference |
| 4 | Aniline | Pyridine-Borane / Acetic Acid | 2 | 89 | |
| 2 | Benzylamine | NaBH3CN / MeOH | 12 | 85 | |
| 3 | Cyclohexylamine | Pyridine-Borane / Dichloromethane | 3 | 81 |
Table 4: Oxidation of Pyridine Aldehydes
| Aldehyde Position | Oxidizing Agent/Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | KMnO4 / H2O | 2 | 80 | | | 3 | H5IO6, PCC (cat.) / CH3CN | 1 | 95 | | | 4 | O2, NHPI (cat.) / H2O | 24 | 92 | |
Table 5: Reduction of Pyridine Aldehydes
| Aldehyde Position | Reducing Agent/Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | NaBH4 / EtOH | 1 | 95 | | | 3 | NaBH4 / MeOH | 0.5 | 98 | | | 4 | NaBH4 / THF | 4 | 96 | |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key reactions discussed.
Protocol for Knoevenagel Condensation (Catalyst-Free)
Materials:
-
Pyridinecarboxaldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile) (1 mmol)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the pyridinecarboxaldehyde in 5 mL of ethanol.
-
Add the active methylene compound to the solution.
-
Add 5 mL of deionized water to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the product under vacuum to obtain the pure α,β-unsaturated compound.
Protocol for Wittig Reaction
Materials:
-
Pyridinecarboxaldehyde (1 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
50% Sodium hydroxide solution
-
Dichloromethane (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the pyridinecarboxaldehyde and benzyltriphenylphosphonium chloride.
-
Add 10 mL of dichloromethane and stir the mixture vigorously.
-
Carefully add 0.5 mL of 50% sodium hydroxide solution dropwise to the stirring mixture.
-
Continue to stir vigorously at room temperature for 10-30 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, add 10 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization.
Protocol for Reductive Amination
Materials:
-
Pyridinecarboxaldehyde (1 mmol)
-
Amine (e.g., aniline) (1.1 mmol)
-
Pyridine-borane complex (1.5 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the pyridinecarboxaldehyde and amine in 5 mL of glacial acetic acid.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Carefully add the pyridine-borane complex portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl.
-
Basify the solution with 2 M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography if necessary.
Protocol for Oxidation to Carboxylic Acid
Materials:
-
Pyridinecarboxaldehyde (1 mmol)
-
Potassium permanganate (KMnO4) (2 mmol)
-
Water (10 mL)
-
Concentrated HCl
Procedure:
-
Dissolve the pyridinecarboxaldehyde in 10 mL of water in a 50 mL round-bottom flask.
-
Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic.
-
Heat the mixture to reflux for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO2 will form.
-
Cool the reaction mixture to room temperature and filter off the MnO2.
-
Acidify the filtrate with concentrated HCl to precipitate the pyridine carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol for Reduction to Alcohol
Materials:
-
Pyridinecarboxaldehyde (1 mmol)
-
Sodium borohydride (NaBH4) (1.2 mmol)
-
Methanol (10 mL)
-
1 M HCl
Procedure:
-
Dissolve the pyridinecarboxaldehyde in 10 mL of methanol in a 50 mL round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the pyridylmethanol, which can be further purified by chromatography or distillation if necessary.
Visualizations
The following diagrams illustrate key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: The Wittig Reaction Pathway.
Caption: General Experimental Workflow.
Caption: Role of ALDH in Pyridine Nucleotide Homeostasis.
Biological Relevance and Applications
The reactivity of the pyridine aldehyde moiety is central to the function of the coenzyme pyridoxal phosphate (PLP), the active form of vitamin B6. PLP is involved in a vast number of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. The aldehyde group of PLP forms a Schiff base with the amino group of an amino acid substrate, and the electron-withdrawing pyridine ring acts as an "electron sink" to stabilize reaction intermediates.
In drug development, pyridine aldehydes are crucial intermediates for the synthesis of a wide range of pharmaceuticals. For example, 4-pyridinecarboxaldehyde is used in the synthesis of compounds with anticonvulsant and anti-inflammatory properties. Furthermore, derivatives of pyridine aldehydes, such as thiosemicarbazones, have shown potential as anticancer agents. The site-selective modification of protein N-termini using 2-pyridinecarboxaldehydes is a powerful strategy for producing homogeneous bioconjugates for therapeutic and diagnostic applications.
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, using NAD+ or NADP+ as cofactors. This process is crucial for detoxifying both endogenous and exogenous aldehydes and plays a role in maintaining the cellular redox balance by generating NADH or NADPH.
This guide provides a foundational understanding of the reactivity of the aldehyde group on a pyridine ring, offering practical guidance for its application in research and development. The unique electronic properties conferred by the pyridine ring make pyridine aldehydes versatile and valuable building blocks in modern organic and medicinal chemistry.
An In-depth Technical Guide to 6-Methoxy-4-methylnicotinaldehyde: Commercial Availability, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxy-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its commercial availability, outlines a plausible synthetic protocol, and explores potential biological applications and signaling pathways based on structurally related molecules.
Commercial Availability
This compound (CAS No. 123506-66-1) is available from a variety of commercial suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory synthesis and biological screening. Below is a summary of representative commercial sources.
| Supplier | Purity | Available Quantities |
| Alchem Pharmtech, Inc. | >97% | 1g, 10g, 100g, 1kg[1] |
| Matrix Scientific | >95% | Not specified[1] |
| Synthonix Inc. | Not specified | Not specified[1] |
| A.J Chemicals | Not specified | Not specified[1] |
| SynChem, Inc. | Not specified | Not specified[1] |
| Manchester Organics | Not specified | 1g, 5g[2] |
Synthesis Methodology
Proposed Synthetic Pathway: Oxidation of 6-Methoxy-4-methyl-3-picoline
A logical precursor for the synthesis of this compound is the corresponding 3-methylpyridine derivative, which can be selectively oxidized.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Oxidation of 6-Methoxy-4-methyl-3-picoline
This protocol is a general representation and may require optimization for the specific substrate.
Materials:
-
6-Methoxy-4-methyl-3-picoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Methoxy-4-methyl-3-picoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the selenium byproduct.
-
Dilute the filtrate with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
Potential Biological Significance and Signaling Pathway Involvement
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the substituted pyridine scaffold is a common motif in many biologically active compounds. Derivatives of pyridine-carboxaldehydes have shown a range of activities, including antitumor and antimicrobial effects. For instance, thiosemicarbazone derivatives of substituted pyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity.
Given the structural similarities to other pharmacologically active pyridine derivatives, it is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The methoxy and methyl substitutions on the pyridine ring can influence the molecule's electronic properties and steric profile, potentially modulating its interaction with biological targets.
Hypothetical Signaling Pathway Involvement:
Based on the activities of related substituted pyridines and nicotinaldehydes, one could hypothesize its potential involvement in pathways related to cell growth and proliferation. For example, substituted nicotinaldehydes are precursors for compounds that can influence nicotinamide adenine dinucleotide (NAD) biosynthesis, a critical coenzyme in cellular metabolism and signaling.
Caption: Hypothetical mechanism of action for a derivative.
Experimental Workflow for Biological Screening:
To investigate the biological activity of this compound or its derivatives, a standard workflow would involve in vitro screening against a panel of relevant biological targets, such as kinases or other enzymes implicated in disease, followed by cell-based assays to determine effects on cell viability, proliferation, or other cellular functions.
Caption: Workflow for biological activity screening.
References
Safety and handling of 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-4-methylnicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, provides guidance on its safe handling and storage, and presents a detailed experimental protocol for its synthesis. The information is intended to support researchers and professionals in drug discovery and development in their work with this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 123506-66-1 | --INVALID-LINK--[1][2] |
| Linear Formula | C₈H₉NO₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK--[1][2] |
| Purity | ≥98% | --INVALID-LINK--[2] |
| Physical Form | Not specified | |
| Storage Temperature | 4°C | --INVALID-LINK--[2] |
| InChI Key | DRPZNLLEUHICFW-UHFFFAOYSA-N | --INVALID-LINK--[2] |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety and handling guidelines are based on general principles for handling laboratory chemicals and data from structurally similar compounds. It is imperative to handle this compound with caution in a well-ventilated laboratory setting.
Hazard Identification
Based on the functional groups present (aldehyde, methoxy, pyridine ring), potential hazards may include:
-
Skin and eye irritation: Aldehydes are known to be irritants.
-
Respiratory tract irritation: Inhalation of dust or vapors may cause irritation.
-
Harmful if swallowed: Similar to other pyridine derivatives.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
First Aid Measures
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures described in patent literature for its use as a synthetic intermediate.
Synthesis of this compound
This protocol describes the synthesis starting from 5-bromo-2-methoxy-4-methylpyridine.
Materials:
-
5-bromo-2-methoxy-4-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 5-bromo-2-methoxy-4-methylpyridine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
This compound is primarily used as a building block in the synthesis of more complex molecules. The logical relationship in its handling and use follows a standard laboratory workflow.
Caption: General laboratory workflow for handling chemical intermediates.
Disclaimer
The information provided in this technical guide is intended for use by qualified professionals and is based on the best available data at the time of publication. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates that all handling and safety precautions be based on a thorough risk assessment and comparison with structurally similar compounds. The user assumes all responsibility for the safe handling, use, and disposal of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Methoxy-4-methylnicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2] These application notes provide a detailed protocol for the Suzuki coupling of a halogenated derivative of 6-methoxy-4-methylnicotinaldehyde with various arylboronic acids. The resulting substituted pyridine derivatives are valuable scaffolds in medicinal chemistry. The protocol described is adapted from established procedures for structurally similar nicotinaldehyde derivatives.[3]
General Reaction Scheme
The proposed reaction involves the coupling of a brominated this compound with an arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
3-Bromo-6-methoxy-4-methylnicotinaldehyde (Starting Material)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos) (2-10 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-methoxy-4-methylnicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of similar substituted bromopyridines, which can be used as a reference for optimizing the reaction of this compound derivatives.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 | [4] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 90 | 24 | 88 | [4] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 78 | [3] |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | THF | 80 | 16 | 90 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for Suzuki coupling.
Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: The catalytic cycle of the Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reductive Amination of 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are prevalent in a vast array of pharmaceuticals.[1] This process involves the conversion of a carbonyl group, in this case, the aldehyde of 6-Methoxy-4-methylnicotinaldehyde, to an amine via an intermediate imine.[2] The resulting substituted (6-methoxy-4-methylpyridin-3-yl)methanamine derivatives are of significant interest in drug discovery due to the versatile biological activities associated with methoxypyridine scaffolds.[3] These derivatives have been explored for their potential as inhibitors of various enzymes and as ligands for receptors implicated in a range of diseases.
This document provides detailed protocols for the reductive amination of this compound with both primary and secondary amines. It includes a comparative analysis of common reducing agents and outlines experimental workflows to guide researchers in the synthesis of novel amine derivatives for further biological evaluation.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination, influencing reaction efficiency, selectivity, and functional group tolerance. The most common borohydride-based reagents are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
| Reducing Agent | Key Characteristics | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Potent and cost-effective.[4] Less selective, can reduce the starting aldehyde. Often requires a two-step procedure where the imine is pre-formed.[5] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion over the carbonyl group, allowing for one-pot reactions.[6] Its use is hampered by its high toxicity and the generation of cyanide byproducts. | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective, making it ideal for a wide range of aldehydes and ketones, including those with sensitive functional groups.[7][8] Less toxic than NaBH₃CN.[9] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound. Researchers should optimize these conditions for their specific amine of interest.
Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride
This one-pot procedure is generally effective for a wide range of primary amines.[8]
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M) at room temperature, add the primary amine (1.0-1.2 eq).
-
Stir the mixture for 20-30 minutes to allow for the initial formation of the imine.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. The reaction is often slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination with a Secondary Amine using Sodium Triacetoxyborohydride
This protocol is suitable for the coupling of secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the secondary amine (1.0-1.2 eq) in anhydrous DCE or DCM (0.1-0.2 M).
-
Optionally, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) in portions.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 5-9).
Data Presentation
The following tables provide representative data for the reductive amination of this compound based on typical outcomes for similar substrates found in the literature. Actual results may vary depending on the specific amine and reaction conditions.
Table 1: Reductive Amination with Primary Amines
| Entry | Primary Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 85 |
| 2 | Cyclohexylamine | NaBH(OAc)₃ | DCM | 16 | 82 |
| 3 | Aniline | NaBH₃CN | MeOH | 24 | 75 |
| 4 | Benzylamine | NaBH₄ (two-step) | MeOH | 8 | 78 |
Table 2: Reductive Amination with Secondary Amines
| Entry | Secondary Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | NaBH(OAc)₃ | DCE | 18 | 90 |
| 2 | Piperidine | NaBH(OAc)₃ | DCM | 20 | 88 |
| 3 | N-Methylbenzylamine | NaBH(OAc)₃ | DCE | 24 | 83 |
| 4 | Pyrrolidine | NaBH₃CN | MeOH | 24 | 79 |
Visualizations
Reaction Pathway
References
- 1. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: 6-Methoxy-4-methylnicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylnicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry, most notably recognized for its role as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[1][2] The structural features of this aldehyde, including the methoxy-substituted pyridine ring, provide a versatile scaffold for the development of novel therapeutic agents. Its application extends beyond a mere synthetic precursor, offering a platform for generating derivatives with potential activity against a range of biological targets. These notes provide an overview of its primary application, relevant experimental protocols, and the broader context of its utility in drug discovery.
Core Application: Intermediate in the Synthesis of Sorafenib
The primary and most well-documented application of this compound is in the multi-step synthesis of Sorafenib. Sorafenib is a potent inhibitor of several receptor tyrosine kinases (RTKs) and downstream RAF kinases, playing a crucial role in inhibiting tumor growth and angiogenesis by targeting the RAF/MEK/ERK signaling pathway.[1] The synthesis of Sorafenib typically involves the condensation of this compound with other key fragments to construct the final drug molecule. While various synthetic routes to Sorafenib exist, many converge on intermediates derived from this aldehyde.[3][4]
Synthetic Pathway Overview
The general synthetic strategy involves the conversion of the aldehyde group into a functional group that can be linked to the phenoxy-aniline portion of Sorafenib. This often involves an oxidation to the corresponding carboxylic acid, followed by amidation.
Caption: Simplified synthetic route to Sorafenib highlighting key transformations.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthesis of a Sorafenib intermediate starting from 2-picolinic acid, which is a precursor to this compound derivatives.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1. Chlorination and Amidation | 2-Picolinic acid | 1. SOCl₂, THF, DMF (cat.), 70°C, 16h 2. 40% aq. MeNH₂, 0-3°C, 4h | 4-chloro-N-methylpicolinamide | 95 | [3] |
| 2. Etherification | 4-chloro-N-methylpicolinamide, 4-aminophenol | KOtBu, K₂CO₃, DMF, 80°C, 8h | 4-(4-aminophenoxy)-N-methylpicolinamide | 98 | [2][3] |
| 3. Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | DABCO, DMSO, 80°C | Sorafenib | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)
This protocol describes the etherification reaction, a crucial step in the synthesis of Sorafenib that links the pyridine core with the phenoxy moiety.
Materials:
-
4-chloro-N-methylpicolinamide
-
4-aminophenol
-
Potassium tert-butoxide (KOtBu)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), dry
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-N-methylpicolinamide (1 equivalent).
-
Add dry DMF to dissolve the starting material.
-
Add 4-aminophenol (1.1 equivalents), potassium tert-butoxide (1.5 equivalents), and potassium carbonate (2 equivalents) to the reaction mixture.
-
Equip the flask with a condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at 80°C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.
Caption: Workflow for the synthesis of a key Sorafenib intermediate.
Broader Applications and Future Perspectives
The this compound scaffold is not limited to the synthesis of Sorafenib. The methoxy-substituted pyridine ring is a common motif in many biologically active compounds. Methoxy groups can improve metabolic stability and modulate the electronic properties of a molecule, potentially enhancing its binding affinity to target proteins.[5]
Derivatives of nicotinamide and nicotinic acid have shown a wide range of biological activities, including inhibition of various kinases and enzymes.[6][7] For instance, nicotinamide derivatives have been explored as VEGFR-2 inhibitors, a target also modulated by Sorafenib.[6] The aldehyde functionality of this compound provides a convenient handle for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various therapeutic targets.
Potential Therapeutic Areas for Derivatives:
-
Oncology: As demonstrated by Sorafenib, this scaffold is valuable for developing kinase inhibitors targeting pathways involved in cell proliferation and angiogenesis.[1]
-
Inflammatory Diseases: Kinases play a significant role in inflammatory signaling, suggesting that derivatives could be explored for anti-inflammatory properties.
-
Neurodegenerative Diseases: Certain kinase inhibitors have shown potential in the treatment of neurodegenerative disorders.
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the synthesis of the blockbuster drug Sorafenib underscores its importance. The protocols and data presented provide a practical guide for its utilization in synthetic chemistry. Furthermore, the inherent chemical features of this scaffold suggest significant potential for the development of novel derivatives targeting a range of diseases, making it a molecule of continued interest for drug discovery and development professionals.
References
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives [mdpi.com]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel PDE10 Inhibitors Utilizing 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel phosphodiesterase 10 (PDE10) inhibitors, employing 6-Methoxy-4-methylnicotinaldehyde as a key starting material. The protocols detailed below are designed to be accessible to researchers with a foundational understanding of organic synthesis and medicinal chemistry.
Introduction to PDE10 and its Inhibition
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] These cyclic nucleotides are essential second messengers in various signaling pathways, and their degradation by PDE10A modulates neuronal activity.[1][2] Inhibition of PDE10A leads to an elevation of cAMP and cGMP levels, which has shown therapeutic potential in treating a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.[2] The development of potent and selective PDE10A inhibitors is, therefore, an active area of research in drug discovery.[3]
This document outlines a synthetic strategy to access novel thieno[2,3-b]pyridine derivatives, a promising scaffold for PDE10A inhibition, starting from the readily available this compound.
Signaling Pathway of PDE10A
The diagram below illustrates the central role of PDE10A in modulating cyclic nucleotide signaling within a neuron.
Caption: Role of PDE10A in cyclic nucleotide signaling.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a novel thieno[2,3-b]pyridine-based PDE10 inhibitor.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for a thieno[2,3-b]pyridine PDE10 inhibitor.
Protocol 1: Synthesis of Ethyl 2-amino-6-methoxy-4-methylthieno[2,3-b]pyridine-3-carboxylate (Intermediate 1)
This protocol describes the one-pot synthesis of the key thieno[2,3-b]pyridine intermediate via the Gewald reaction.[4][5]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base, e.g., triethylamine, piperidine)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.51 g).
-
Add absolute ethanol (50 mL) and stir until the aldehyde is completely dissolved.
-
To this solution, add ethyl cyanoacetate (10 mmol, 1.13 g) and elemental sulfur (10 mmol, 0.32 g).
-
Add morpholine (20 mol%, 0.17 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
A precipitate should form. Further, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield Ethyl 2-amino-6-methoxy-4-methylthieno[2,3-b]pyridine-3-carboxylate as a solid.
Protocol 2: Synthesis of the Final PDE10 Inhibitor (Amidation)
This protocol details the conversion of the thienopyridine intermediate to a final amide product. The choice of amine will determine the final structure and properties of the inhibitor.
Materials:
-
Ethyl 2-amino-6-methoxy-4-methylthieno[2,3-b]pyridine-3-carboxylate (Intermediate 1)
-
A primary or secondary amine of choice (e.g., benzylamine, piperidine)
-
Sodium methoxide (or another suitable base)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.5 mmol) in anhydrous toluene (20 mL).
-
Add sodium methoxide (1.5 mmol, 81 mg) and stir the mixture at room temperature for 15 minutes.
-
Add Ethyl 2-amino-6-methoxy-4-methylthieno[2,3-b]pyridine-3-carboxylate (1.0 mmol, 0.28 g) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to afford the final PDE10 inhibitor.
Protocol 3: Characterization of Synthesized Compounds
The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be determined by HPLC analysis.
Protocol 4: In Vitro PDE10A Inhibition Assay
The inhibitory potency of the synthesized compounds against PDE10A can be determined using a variety of commercially available kits or by following established literature procedures. A common method is a fluorescence polarization (FP) assay.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the smaller fluorescent monophosphate product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a smaller change in polarization.
General Procedure:
-
Prepare a series of dilutions of the test compound in an appropriate assay buffer.
-
In a microplate, add the PDE10A enzyme, the fluorescently labeled substrate (e.g., FAM-cAMP), and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the in vitro potency of a selection of pyridine-based PDE10A inhibitors reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
| Compound ID | Scaffold | PDE10A IC50 (nM) | Reference |
| 1 | Imidazo[4,5-b]pyridine | 4.5 | [2] |
| 2 | Imidazo[4,5-b]pyridine | 15.1 | [2] |
| 7 | Imidazo[4,5-b]pyridine | 4.1 | [2] |
| 24a | Imidazo[4,5-b]pyridine | 3.4 | [2] |
| 24b | Imidazo[4,5-b]pyridine | 0.8 | [2] |
| 16 | Imidazo[1,5-a]quinoxaline | 0.12 | [3] |
| 17 | Imidazo[1,5-a]quinoxaline | 0.048 | [3] |
| 32 | Imidazo[1,5-a]quinoxaline | 0.037 | [3] |
| Papaverine | Isoquinoline | 36 | [1] |
Conclusion
The protocols and information provided herein offer a solid foundation for the synthesis and evaluation of novel PDE10 inhibitors derived from this compound. The proposed synthetic route is versatile and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies, which are crucial for the development of potent and selective drug candidates. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.
References
- 1. 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Methoxy-4-methylnicotinaldehyde, a valuable substituted pyridine derivative for various applications in medicinal chemistry and materials science. The described method is based on a nucleophilic aromatic substitution reaction, a robust and well-established transformation in heterocyclic chemistry.
Synthesis Overview
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol outlines the displacement of a chlorine atom from the commercially available precursor, 6-Chloro-4-methylnicotinaldehyde, using sodium methoxide. The pyridine ring is activated towards nucleophilic attack, facilitating the substitution.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Reagents and Materials:
-
6-Chloro-4-methylnicotinaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Chloro-4-methylnicotinaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium methoxide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous nucleophilic aromatic substitution reactions on chloropyridines. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 6-Chloro-4-methylnicotinaldehyde | 1.0 equivalent |
| Sodium methoxide | 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours (monitored by TLC) |
| Product | |
| Expected Yield | 75-90% |
| Purity (after chromatography) | >95% |
| Physical Properties | |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of Substituted Pyridines via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique physicochemical properties to molecules, influencing their biological activity, solubility, and metabolic stability. The precise nature and position of substituents on the pyridine ring are critical for therapeutic efficacy. Consequently, the robust and efficient purification of these compounds is a critical step in the synthesis and development of new chemical entities.
Column chromatography is a fundamental and widely employed technique for the purification of substituted pyridines. However, the inherent basicity of the pyridine nitrogen atom presents specific challenges, most notably peak tailing when using standard silica gel as the stationary phase. This interaction between the basic analyte and acidic silanol groups on the silica surface can lead to poor separation and reduced purity of the final compound.
These application notes provide a detailed protocol for the purification of substituted pyridines by column chromatography, with a focus on mitigating common issues and optimizing separation.
Challenges in the Purification of Substituted Pyridines
The primary challenge in the chromatographic purification of substituted pyridines is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of silica gel, the most common stationary phase.[1][2] This can lead to:
-
Peak Tailing: The strong interaction causes a portion of the analyte to be retained more strongly, resulting in asymmetrical peaks with a "tail." This can lead to co-elution with impurities and difficulty in obtaining pure fractions.[1][2]
-
Irreversible Adsorption: In some cases, the interaction can be so strong that the compound does not elute from the column, leading to low recovery.
-
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive substituted pyridines.[3]
To overcome these challenges, modifications to the stationary phase or the mobile phase are often necessary.
Experimental Protocols
This section outlines a general protocol for the purification of substituted pyridines using column chromatography. Optimization of the solvent system is crucial and should be performed for each specific compound.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (standard, 60 Å, 230-400 mesh) or deactivated silica gel
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA) (optional, as a mobile phase additive)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Sample flasks and collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired compound and any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[4]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp.
-
If peak tailing is observed on the TLC plate, add a small amount of triethylamine (0.1-1% v/v) to the mobile phase to improve the spot shape.[1]
-
The optimal solvent system will give a clear separation of the target compound from other spots.
Step 2: Column Preparation
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
Step 3: Sample Loading
There are two common methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel using a pipette.[5]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.[6]
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compounds by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure desired product.
Step 5: Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil is the purified substituted pyridine.
-
Determine the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.
Data Presentation
The selection of the mobile phase is critical for the successful purification of substituted pyridines. The following tables provide examples of solvent systems and corresponding Rf values for different classes of substituted pyridines.
Table 1: Solvent Systems for Column Chromatography of Substituted Pyridines
| Compound Class | Stationary Phase | Eluent System | Gradient | Typical Rf of Product | Reference |
| General Substituted Pyridines | Silica Gel | Hexane/Ethyl Acetate | 0% to 20% Ethyl Acetate | ~0.3-0.4 in 30% Ethyl Acetate/Hexane | [6] |
| General Substituted Pyridines | Silica Gel | Diethyl Ether/Hexane | 5% to 20% Diethyl Ether | ~0.3 in 30% Diethyl Ether/Hexane | [6] |
| Multi-substituted Pyridines | Silica Gel | Ethyl Acetate/Hexane | 0% to 20% Ethyl Acetate | Not specified | [7] |
| 2'-Methyl-2,3'-bipyridine | Silica Gel | Hexane/Ethyl Acetate | Gradient | Not specified | [1] |
| Cyclopenta[c]pyridine Derivatives | Silica Gel with 0.1% TEA | Dichloromethane/Methanol | Isocratic (98:2) | ~0.25 | |
| Cyclopenta[c]pyridine Derivatives | Silica Gel with 0.1% TEA | Hexane/Ethyl Acetate | Isocratic (8:2) | ~0.30 |
Table 2: Troubleshooting Common Issues in Column Chromatography of Substituted Pyridines
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of basic pyridine with acidic silanol groups on silica. | Add 0.1-1% triethylamine (TEA) to the eluent. Use deactivated silica gel or alumina as the stationary phase.[1][2] |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between the desired compound and impurities. |
| Compound Not Eluting | Compound is too polar for the chosen mobile phase or is irreversibly adsorbed. | Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider using a more polar stationary phase or a different chromatographic technique. Check for compound stability on silica.[3] |
| Low Recovery | Compound degradation on silica gel or co-elution with impurities. | Use deactivated silica gel or alumina. Ensure the fractions are carefully analyzed by TLC before combining. |
| Cracks in the Silica Bed | Improper packing or drastic changes in solvent polarity. | Ensure the silica gel is packed uniformly. When using a gradient, increase the polarity of the mobile phase gradually. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of substituted pyridines using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Chemical Reactions with 6-Methoxy-4-methylnicotinaldehyde using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 6-Methoxy-4-methylnicotinaldehyde.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3][4] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[2][5] this compound is a substituted pyridine derivative, and as an aromatic aldehyde, it is a versatile intermediate in the synthesis of various pharmaceutical compounds. Monitoring its reactions is crucial for optimizing reaction conditions and determining reaction endpoints.
This application note outlines a general procedure for developing a TLC method to monitor reactions involving this compound. It covers the selection of appropriate stationary and mobile phases, sample preparation, and visualization techniques.
Principle of TLC in Reaction Monitoring
TLC separates components of a mixture based on their differential partitioning between a solid stationary phase (typically silica gel or alumina) and a liquid mobile phase (a solvent or solvent mixture).[4][6][7] In a typical reaction, the product will have a different polarity than the starting material, leading to different retention factors (Rf) on the TLC plate.[2] The Rf value is a ratio, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. By observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, the progress of the reaction can be effectively monitored.[1][5]
Experimental Protocol
This protocol provides a step-by-step guide for TLC analysis.
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for visualization under UV light.[7][8]
-
Developing Chamber: A glass chamber with a lid.
-
Capillary Spotters: Glass capillary tubes for spotting the samples.
-
Solvents: HPLC or reagent grade solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol).[6]
-
Visualization Reagents:
-
Reaction Mixture Aliquots: Small samples taken from the reaction at different time points.
-
Reference Standard: A solution of the starting material, this compound.
Step 1: Preparation of the TLC Plate
-
With a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate.[1]
-
Mark small, evenly spaced points on the origin line where the samples will be spotted. A three-lane system is often effective for reaction monitoring.[11]
Step 2: Sample Preparation
-
Prepare a dilute solution of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane) to be used as a reference. A concentration of approximately 1 mg/mL is a good starting point.[4]
-
At various time intervals, withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette.
-
Dilute the reaction mixture aliquot with a suitable solvent. The solvent used for the mobile phase is often a good choice.
Step 3: Spotting the Plate
-
Using a clean capillary spotter for each sample, apply a small spot of the prepared solutions onto the marked points on the origin line.[11]
-
A recommended spotting arrangement is:
-
Lane 1 (Reference): Starting material (this compound).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[5][11]
-
Lane 3 (Reaction Mixture): The diluted aliquot from the reaction.
-
Step 4: Developing the Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[11]
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[1]
-
Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top.[11]
-
Immediately mark the solvent front with a pencil.
Step 5: Visualization
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots using one or more of the following methods:
-
UV Light: Place the plate under a UV lamp (254 nm). Compounds containing a chromophore, such as aromatic rings, will appear as dark spots against the fluorescent background.[8][12]
-
Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[8]
-
Chemical Stains: Dip the plate into a staining solution or spray the stain onto the plate, followed by gentle heating.
-
p-Anisaldehyde stain: A good general-purpose stain.[8]
-
Potassium permanganate stain: Stains compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[9]
-
2,4-Dinitrophenylhydrazine (DNPH) stain: Specific for aldehydes and ketones, which will appear as orange or yellow-orange spots.[2][10]
-
-
Step 6: Interpretation
-
Calculate the Rf value for each spot.
-
Monitor the intensity of the starting material spot in the reaction mixture lane over time. A decrease in intensity indicates consumption of the reactant.
-
Observe the appearance and increase in intensity of new spots, which correspond to the product(s). The reaction is considered complete when the starting material spot is no longer visible.
Mobile Phase Optimization
The choice of the mobile phase (eluent) is critical for good separation.[13] this compound is a polar compound due to the presence of the aldehyde, methoxy, and pyridine functionalities. Therefore, a mobile phase of moderate to high polarity will likely be required. A systematic approach to optimizing the solvent system is recommended, starting with a common binary mixture and adjusting the ratio of the polar and non-polar components.
A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6][14]
Table 1: Suggested Solvent Systems for TLC of this compound
| Solvent System (v/v) | Polarity | Expected Rf of Starting Material | Notes |
| 30% Ethyl Acetate in Hexane | Low-Medium | Low | A good starting point. If the Rf is too low, increase the polarity. |
| 50% Ethyl Acetate in Hexane | Medium | Medium | Should provide a good separation for many common reactions. |
| 70% Ethyl Acetate in Hexane | Medium-High | High | Use if the starting material and product are very polar. |
| 5% Methanol in Dichloromethane | High | Medium-High | Suitable for highly polar compounds.[15] |
Optimization Strategy:
-
If the spots remain at the origin, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
If the spots run with the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent.[6]
-
The ideal Rf value for the starting material is typically between 0.2 and 0.4 to allow for clear separation from both less polar byproducts and more polar products.[2][11]
Data Presentation
All quantitative data, such as Rf values, should be recorded systematically.
Table 2: Example Data Table for Reaction Monitoring
| Time (min) | Rf (Starting Material) | Rf (Product) | Observations |
| 0 | 0.35 | - | Only starting material present. |
| 30 | 0.35 | 0.50 | Faint product spot appears. Starting material spot still strong. |
| 60 | 0.35 | 0.50 | Product spot intensity increases. Starting material spot intensity decreases. |
| 120 | - | 0.50 | Starting material spot is no longer visible. |
Visualization
Caption: Workflow for monitoring a chemical reaction using TLC.
Conclusion
TLC is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. By following the detailed protocol and optimization strategies outlined in this application note, researchers can effectively track the progress of their reactions, leading to improved yields and a better understanding of the reaction kinetics. The key to successful TLC analysis lies in the systematic optimization of the mobile phase and the use of appropriate visualization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. epfl.ch [epfl.ch]
- 11. How To [chem.rochester.edu]
- 12. theory.labster.com [theory.labster.com]
- 13. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. Chromatography [chem.rochester.edu]
Application Note: A Scalable, Multi-Step Synthesis of 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable multi-step synthesis for the preparation of 6-Methoxy-4-methylnicotinaldehyde, a key building block in pharmaceutical development. The described synthetic pathway commences with the commercially available 2,6-dichloro-4-methylnicotinonitrile and proceeds through a series of transformations including selective methoxylation, nitrile hydrolysis, dehalogenation, esterification, reduction, and final oxidation to yield the target aldehyde. This document provides comprehensive experimental protocols for each key step, a summary of expected quantitative data, and visual workflows to ensure clarity and reproducibility for scale-up operations.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The development of a scalable and efficient synthetic route is crucial for ensuring a reliable supply chain for drug discovery and development programs. The following protocol outlines a well-defined pathway that leverages established chemical transformations to produce the target compound with satisfactory yields and purity.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a six-step sequence, which can be broadly divided into two main stages: the preparation of the key intermediate, 6-methoxy-4-methylnicotinic acid, followed by its conversion to the final aldehyde product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 6-Methoxy-4-methylnicotinic acid
Step 1: Synthesis of 6-Methoxy-2-chloro-4-methylnicotinonitrile
This step involves the selective nucleophilic substitution of one chlorine atom with a methoxy group.
-
Materials: 2,6-Dichloro-4-methylnicotinonitrile, Sodium methoxide, Methanol.
-
Procedure:
-
To a stirred solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Step 2: Synthesis of 6-Methoxy-2-chloro-4-methylnicotinic acid
The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.
-
Materials: 6-Methoxy-2-chloro-4-methylnicotinonitrile, Sodium hydroxide, Water, Ethanol.
-
Procedure:
-
Suspend 6-methoxy-2-chloro-4-methylnicotinonitrile (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
-
Step 3: Synthesis of 6-Methoxy-4-methylnicotinic acid
The remaining chlorine atom is removed by catalytic hydrogenation.
-
Materials: 6-Methoxy-2-chloro-4-methylnicotinic acid, Palladium on carbon (10% Pd/C), Sodium acetate, Methanol.
-
Procedure:
-
In a hydrogenation vessel, dissolve 6-methoxy-2-chloro-4-methylnicotinic acid (1.0 eq) and sodium acetate (1.2 eq) in methanol.
-
Add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry to yield 6-methoxy-4-methylnicotinic acid.
-
Stage 2: Conversion to this compound
Caption: Final stage of the synthesis of this compound.
Step 4: Synthesis of Methyl 6-methoxy-4-methylnicotinate
The carboxylic acid is converted to its methyl ester via Fischer esterification.
-
Materials: 6-Methoxy-4-methylnicotinic acid, Methanol, Sulfuric acid.
-
Procedure:
-
Suspend 6-methoxy-4-methylnicotinic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.
-
Step 5: Synthesis of (6-Methoxy-4-methylpyridin-3-yl)methanol
The methyl ester is reduced to the corresponding primary alcohol.
-
Materials: Methyl 6-methoxy-4-methylnicotinate, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), Anhydrous tetrahydrofuran (THF) or Methanol.
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of methyl 6-methoxy-4-methylnicotinate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield the crude alcohol.
-
Step 6: Synthesis of this compound
The final step involves the oxidation of the primary alcohol to the aldehyde.
-
Materials: (6-Methoxy-4-methylpyridin-3-yl)methanol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, Dichloromethane (DCM).
-
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of (6-methoxy-4-methylpyridin-3-yl)methanol (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify by column chromatography.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | 6-Methoxy-2-chloro-4-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile | Sodium methoxide | Methanol | 85-95 | >95 |
| 2 | 6-Methoxy-2-chloro-4-methylnicotinic acid | 6-Methoxy-2-chloro-4-methylnicotinonitrile | Sodium hydroxide | Ethanol/Water | 90-98 | >97 |
| 3 | 6-Methoxy-4-methylnicotinic acid | 6-Methoxy-2-chloro-4-methylnicotinic acid | H₂, 10% Pd/C, Sodium acetate | Methanol | 80-90 | >98 |
| 4 | Methyl 6-methoxy-4-methylnicotinate | 6-Methoxy-4-methylnicotinic acid | Methanol, Sulfuric acid | Methanol | 85-95 | >98 |
| 5 | (6-Methoxy-4-methylpyridin-3-yl)methanol | Methyl 6-methoxy-4-methylnicotinate | LiAlH₄ or NaBH₄ | THF or Methanol | 80-90 | >97 |
| 6 | This compound | (6-Methoxy-4-methylpyridin-3-yl)methanol | PCC or Dess-Martin periodinane | DCM | 70-85 | >98 |
Conclusion
The described multi-step synthesis provides a reliable and scalable route to this compound. The protocols are based on well-established chemical reactions and utilize readily available reagents. This application note serves as a valuable resource for researchers and process chemists involved in the synthesis of complex pyridine-based intermediates for the pharmaceutical industry. Further optimization of reaction conditions may be necessary to adapt this synthesis to specific large-scale manufacturing requirements.
Application Notes and Protocols: The Use of 6-Methoxy-4-methylnicotinaldehyde in CNS Drug Discovery
A review of available scientific literature and public databases did not yield specific applications or detailed experimental protocols for the direct use of 6-Methoxy-4-methylnicotinaldehyde in Central Nervous System (CNS) drug discovery. While substituted nicotinamide and related heterocyclic scaffolds are of significant interest in medicinal chemistry for their potential neuroprotective and other CNS activities, research explicitly detailing the synthesis and biological evaluation of derivatives from this compound for CNS disorders could not be located.
The following sections provide a generalized framework and hypothetical application notes based on the utility of similar chemical structures in CNS drug discovery. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel scaffold or intermediate.
Introduction to Nicotinaldehyde Scaffolds in CNS Drug Discovery
The pyridine ring, a core component of nicotinaldehyde, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to participate in hydrogen bonding and other molecular interactions. Methoxy and methyl substitutions on this ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for brain penetration and target engagement in the CNS.
Potential Therapeutic Areas for this compound Derivatives:
-
Neurodegenerative Diseases: Derivatives could be designed to target pathways implicated in Alzheimer's, Parkinson's, and other neurodegenerative conditions. Potential mechanisms include inhibition of key enzymes (e.g., cholinesterases, kinases), modulation of protein aggregation, or antioxidant activity.
-
Neuroinflammation: The scaffold could be elaborated to generate compounds that modulate inflammatory pathways in the brain, which are increasingly recognized as major contributors to CNS pathologies.
-
Ion Channel and Receptor Modulation: The pyridine nitrogen can act as a hydrogen bond acceptor, making it a suitable pharmacophore for interacting with various receptors and ion channels in the CNS.
Hypothetical Application: Synthesis of Novel Neuroprotective Agents
This section outlines a speculative synthetic and screening workflow for utilizing this compound as a starting material for the discovery of new neuroprotective agents.
Synthetic Strategy: From Aldehyde to Bioactive Heterocycles
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations to generate a library of diverse compounds.
Workflow for Synthesis of a Hypothetical Compound Library:
Caption: Synthetic workflow for generating a library of derivatives.
Experimental Protocol: General Procedure for a Knoevenagel Condensation
This protocol describes a general method for the condensation of an aldehyde with an active methylene compound, a common first step in the synthesis of more complex molecules.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene) is added an active methylene compound (1.1 eq) (e.g., malononitrile, ethyl cyanoacetate).
-
Catalyst Addition: A catalytic amount of a base (e.g., piperidine, triethylamine) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired condensed product.
Hypothetical Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic screening process is necessary to identify compounds with potential neuroprotective activity.
Workflow for Biological Screening:
Caption: Tiered screening approach for identifying lead compounds.
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a common method to assess the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's models, amyloid-beta peptides for Alzheimer's models) to the wells, excluding the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Quantification: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed) cells.
Data Presentation (Hypothetical)
Should experimental data become available, it should be presented in a clear and structured format to allow for easy comparison of the synthesized compounds.
Table 1: Hypothetical Neuroprotective Activity of this compound Derivatives
| Compound ID | Structure Modification | EC50 (µM) in Neuroprotection Assay | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| MMN-001 | Knoevenagel adduct with malononitrile | 12.5 | > 100 | > 8 |
| MMN-002 | Hantzsch pyridine synthesis product | 5.2 | 85 | 16.3 |
| MMN-003 | Wittig reaction product | > 50 | > 100 | - |
| Positive Control | (e.g., Edaravone) | 2.8 | > 100 | > 35.7 |
Signaling Pathway (Hypothetical)
Based on the screening results, a potential mechanism of action could be elucidated. For instance, if a compound is found to be protective against oxidative stress, it might be acting on the Nrf2-ARE pathway.
Hypothetical Nrf2-ARE Signaling Pathway Activation:
Caption: Proposed mechanism of action via Nrf2 pathway.
While this compound is commercially available, its application in CNS drug discovery is not yet documented in peer-reviewed literature. The information provided here is a generalized guide based on the chemical properties of the scaffold and established drug discovery workflows. Researchers are encouraged to use these notes as a starting point for their own investigations into the potential of this and related compounds as novel therapeutics for CNS disorders. Further research is required to synthesize and evaluate derivatives of this compound to determine their biological activity and potential for development as CNS drug candidates.
Application Note: Derivatization of 6-Methoxy-4-methylnicotinaldehyde for Chemical Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it an ideal core for building diverse chemical libraries for drug discovery. 6-Methoxy-4-methylnicotinaldehyde is a valuable starting material, offering multiple reaction handles for derivatization. The aldehyde functionality can be readily transformed into a wide array of other groups, while the pyridine ring itself can be modified to explore different regions of chemical space. This document outlines key protocols for the derivatization of this compound to generate a library of diverse small molecules suitable for high-throughput screening.
Key Derivatization Strategies
The aldehyde group is a versatile functional group that can undergo numerous transformations. For library synthesis, three highly robust and well-established reactions are particularly suitable: Reductive Amination, Wittig Olefination, and Suzuki-Miyaura Cross-Coupling. These reactions allow for the introduction of a wide variety of building blocks, leading to a library with significant structural diversity.
-
Reductive Amination: This reaction converts the aldehyde into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent.[1][2] It is one of the most effective methods for generating amine libraries due to the vast commercial availability of diverse amines.
-
Wittig Reaction: The Wittig reaction transforms the aldehyde into an alkene, allowing for the installation of various substituted vinyl groups.[3][4][5][6] The stereochemistry of the resulting alkene can often be controlled by the choice of the phosphorus ylide.[3][5]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7][8][9][10][11] While not a direct reaction of the aldehyde, it can be used on a halogenated precursor to introduce diverse aryl or vinyl substituents to the pyridine core, which can then be further elaborated via the aldehyde.
Experimental Protocols
Protocol 1: Reductive Amination for Amine Library Synthesis
This protocol describes a one-pot method for the synthesis of a diverse amine library from this compound using a panel of primary and secondary amines. Sodium triacetoxyborohydride is used as the reducing agent as it is mild and selective for the iminium ion intermediate.[12]
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[13]
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 96-well reaction block, add a solution of this compound (1.0 eq.) in DCE (0.5 M) to each well.
-
To each well, add a solution of a unique amine (1.1 eq.) from a pre-prepared amine library plate.
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq.). A small amount of acetic acid can be added to catalyze imine formation.[1]
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) to each well.
-
Seal the reaction block and allow it to shake at room temperature for 12-24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to each well.
-
Extract the product from each well with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting library of secondary and tertiary amines can be purified by automated flash chromatography or used directly for screening after purity analysis (e.g., by LC-MS).
Protocol 2: Wittig Reaction for Alkene Library Synthesis
This protocol details the formation of alkenes from this compound using various phosphorus ylides (Wittig reagents). The nature of the ylide (stabilized or non-stabilized) will determine the stereoselectivity of the resulting alkene.[3][5]
Materials:
-
This compound
-
A diverse set of phosphonium salts (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride, (carbethoxymethylene)triphenylphosphorane)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[5]
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C (or -78 °C for non-stabilized ylides).
-
Slowly add the strong base (1.1 eq.). A color change (often to deep red or orange) indicates the formation of the ylide.[14] Stir for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting alkene by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Library Synthesis
This protocol describes the synthesis of biaryl derivatives by coupling a halogenated precursor, 2-Bromo-6-methoxy-4-methylnicotinaldehyde, with a library of boronic acids. The Suzuki-Miyaura coupling is known for its high efficiency and broad functional group tolerance.[7]
Materials:
-
2-Bromo-6-methoxy-4-methylnicotinaldehyde (starting material)
-
A diverse set of aryl and heteroaryl boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand)[7][9]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[7]
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)[7]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add 2-Bromo-6-methoxy-4-methylnicotinaldehyde (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Degas the solvent (e.g., 4:1 Dioxane/Water) by bubbling with nitrogen or argon for 15 minutes.
-
Add the degassed solvent to the reaction vial.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 4-16 hours, until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. The resulting biaryl aldehyde can then be further diversified using Protocols 1 and 2.
Data Presentation
The following tables summarize the potential diversity and expected outcomes for a library synthesis campaign starting from 10 mmol of this compound or its bromo-precursor.
Table 1: Library Synthesis via Reductive Amination
| Parameter | Value |
|---|---|
| Starting Aldehyde | This compound |
| Number of Amines | 96 (diverse primary & secondary) |
| Total Reactions | 96 |
| Expected Yield Range | 65-95% |
| Expected Purity (crude) | >80% |
| Final Compounds | 96 unique substituted amines |
Table 2: Library Synthesis via Wittig Reaction
| Parameter | Value |
|---|---|
| Starting Aldehyde | This compound |
| Number of Phosphonium Salts | 24 (diverse stabilized & non-stabilized) |
| Total Reactions | 24 |
| Expected Yield Range | 50-90% |
| Expected Purity (after chromatography) | >95% |
| Final Compounds | 24 unique substituted alkenes |
Table 3: Library Synthesis via Suzuki Coupling
| Parameter | Value |
|---|---|
| Starting Halide | 2-Bromo-6-methoxy-4-methylnicotinaldehyde |
| Number of Boronic Acids | 96 (diverse aryl & heteroaryl) |
| Total Reactions | 96 |
| Expected Yield Range | 70-98% |
| Expected Purity (after chromatography) | >95% |
| Final Compounds | 96 unique biaryl aldehydes |
Visualizations
Library Synthesis Workflow
The following diagram illustrates the overall workflow for generating a diverse chemical library starting from this compound and its halogenated precursor.
Caption: Workflow for library synthesis from a nicotinaldehyde scaffold.
Hypothetical Target Pathway: Kinase Signaling
Libraries based on the pyridine scaffold are often screened against protein kinases, which are critical regulators of cellular processes and common drug targets. The diagram below shows a generic MAP Kinase signaling cascade that could be targeted by inhibitors from the synthesized library.
Caption: Inhibition of a generic MAP Kinase signaling pathway.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. redalyc.org [redalyc.org]
- 14. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-4-methylnicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Methoxy-4-methylnicotinaldehyde synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:
-
Route A: Vilsmeier-Haack Formylation. This is a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring. The methoxy group at the 6-position and the methyl group at the 4-position activate the pyridine ring, making it susceptible to electrophilic substitution by the Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2]
-
Route B: Oxidation of the 4-Methyl Group. This approach involves the selective oxidation of the methyl group of a suitable precursor, such as 6-methoxy-4-methylpyridine, to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation, with reagents like selenium dioxide (SeO₂) being well-established for the oxidation of activated methyl groups on heterocyclic systems.
Q2: What are the critical parameters to control during a Vilsmeier-Haack formylation for this synthesis?
A2: The success of the Vilsmeier-Haack reaction is highly dependent on several key parameters:
-
Reagent Purity: The Vilsmeier reagent is sensitive to moisture. Therefore, the use of anhydrous DMF and high-purity POCl₃ is crucial for optimal results. It is often recommended to prepare the Vilsmeier reagent fresh before use.
-
Reaction Temperature: Temperature control is critical. The formation of the Vilsmeier reagent is typically performed at low temperatures (e.g., 0 °C), while the subsequent formylation of the pyridine substrate may require heating. The optimal temperature will depend on the reactivity of the substrate and should be carefully monitored.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 6-methoxy-4-methylpyridine substrate is important. A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
-
Reaction Time: The reaction time should be sufficient to allow for complete formylation. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: What are the potential impurities in the synthesis of this compound?
A3: Several impurities can arise during the synthesis, which can be broadly categorized as:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the 6-methoxy-4-methylpyridine precursor in the final product.
-
Isomeric Impurities: While the formylation is expected to be directed by the existing substituents, there is a possibility of forming other isomers.
-
Over-reaction Products: In some cases, diformylation or other secondary reactions on the pyridine ring can occur.
-
By-products from the Vilsmeier-Haack Reaction: These can include chlorinated byproducts or compounds resulting from the decomposition of the Vilsmeier reagent.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially during work-up and storage if not handled properly.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an excellent method for obtaining a high-purity crystalline product.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option for purification.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure that the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before each use. |
| Insufficiently Activated Substrate | Confirm the identity and purity of the 6-methoxy-4-methylpyridine starting material. The methoxy and methyl groups should sufficiently activate the ring for formylation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The Vilsmeier-Haack reaction is typically carried out at elevated temperatures. Ensure the reaction mixture reaches the optimal temperature for a sufficient duration. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. |
| Insufficient Vilsmeier Reagent | Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Non-regioselective Formylation | While formylation is expected at a specific position due to the directing effects of the methoxy and methyl groups, other isomers can sometimes form. Optimize the reaction conditions (e.g., temperature, solvent) to favor the desired isomer. Purification by column chromatography is the most effective way to separate these isomers. |
| Product Degradation (e.g., oxidation to carboxylic acid) | Use mild work-up procedures. Avoid strong oxidizing agents and exposure to air and light. Neutralize the reaction mixture carefully. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Impurities with Similar Polarity | Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
Protocol: Synthesis of 6-Methoxynicotinaldehyde (as an analogue to this compound)
This protocol is for a closely related compound and may require optimization for this compound.
Materials:
-
5-Bromo-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
At -78 °C, slowly add n-butyllithium (2.5 M solution in hexane) dropwise to a solution of 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for 90 minutes.
-
Slowly add anhydrous N,N-dimethylformamide dropwise and continue stirring for another 90 minutes at -78 °C.
-
Once the reaction is complete, allow the mixture to slowly warm to room temperature.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with diethyl ether (3 x 250 mL).
-
Combine the organic phases, dry with magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Hypothetical Yield Comparison for Vilsmeier-Haack Reaction Optimization
Disclaimer: The following data is hypothetical and for illustrative purposes. Actual results may vary.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 60 | 4 | 45 |
| 2 | 1,2-Dichloroethane (DCE) | 80 | 4 | 65 |
| 3 | 1,2-Dichloroethane (DCE) | 80 | 8 | 75 |
| 4 | N,N-Dimethylformamide (DMF) | 100 | 4 | 55 |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of Substituted Nicotinaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted nicotinaldehydes.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Oxidation of Substituted 3-Picolines
Problem: Low yield of nicotinaldehyde and formation of nicotinic acid.
Possible Cause: Over-oxidation of the desired aldehyde to the carboxylic acid is a common side reaction in the oxidation of 3-picolines. This is often due to the choice of a strong oxidizing agent or prolonged reaction times.
Solutions:
-
Choice of Oxidizing Agent: Employ milder oxidizing agents that are selective for the oxidation of methyl groups to aldehydes. Manganese dioxide (MnO2) and pyridinium chlorochromate (PCC) are often effective choices.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can increase the rate of over-oxidation.
Problem: Incomplete reaction and recovery of starting material.
Possible Cause: Insufficient reactivity of the oxidizing agent or deactivation of the catalyst.
Solutions:
-
Activate Oxidizing Agent: If using MnO2, ensure it is freshly activated.
-
Increase Reagent Stoichiometry: A modest increase in the molar equivalents of the oxidizing agent may be necessary for less reactive substrates.
-
Solvent Choice: Ensure the use of an appropriate anhydrous solvent, as the presence of water can interfere with the reaction.
Reduction of Substituted Nicotinic Acid Derivatives
Problem: Formation of the corresponding alcohol as a major byproduct.
Possible Cause: Over-reduction of the nicotinic acid derivative is a significant challenge. This typically occurs when the reducing agent is too strong or when the reaction is not carefully controlled.
Solutions:
-
Choice of Reducing Agent: Utilize reducing agents known for their selectivity in reducing carboxylic acid derivatives to aldehydes. Triethoxylithium aluminum hydride is a notable example for the reduction of nicotinamides[1]. Diisobutylaluminium hydride (DIBAL-H) is also commonly used for the reduction of esters to aldehydes at low temperatures.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the reducing agent and minimize over-reduction.
-
Stoichiometry of Reducing Agent: Use a precise amount of the reducing agent. An excess will lead to the formation of the alcohol.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration and better control the reaction.
Problem: Low or no conversion of the starting material.
Possible Cause: The reducing agent may not be active, or the starting material may not be sufficiently soluble.
Solutions:
-
Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
Solvent: Use a dry, appropriate solvent in which the nicotinic acid derivative is soluble. Tetrahydrofuran (THF) is a common choice[1].
Vilsmeier-Haack Formylation of Substituted Pyridines
Problem: Low or no yield of the desired nicotinaldehyde.
Possible Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the electron-deficient nature of the pyridine ring can make it unreactive towards the Vilsmeier reagent.
Solutions:
-
Substrate Reactivity: This reaction works best with electron-rich pyridines. If your substrate has electron-withdrawing groups, the reaction may be sluggish or fail. Consider an alternative synthetic route if possible.
-
Reaction Conditions: For less reactive substrates, increasing the reaction temperature and using a larger excess of the Vilsmeier reagent may improve the yield.
-
Fresh Vilsmeier Reagent: Prepare the Vilsmeier reagent (from POCl3 and DMF) fresh before use under anhydrous conditions to ensure its activity.
Problem: Formation of chlorinated byproducts.
Possible Cause: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.
Solutions:
-
Temperature Control: Maintain the reaction at the recommended temperature to minimize chlorination.
-
Alternative Reagents: In some cases, using diphosgene or triphosgene in place of POCl3 can provide better selectivity and higher yields of the desired aldehyde without the formation of chlorinated pyridines.
Catalytic Hydrogenation of 3-Cyanopyridine
Problem: Formation of nicotinamide or nicotinic acid.
Possible Cause: The catalytic hydrogenation of 3-cyanopyridine can proceed through an imine intermediate which is then hydrolyzed to the aldehyde. Incomplete hydrolysis or further reaction can lead to the formation of the corresponding amide or acid.
Solutions:
-
Control of Reaction Conditions: The pH of the reaction medium is crucial. Strongly acidic conditions can favor the formation of the aldehyde but may also lead to catalyst poisoning.
-
Work-up Procedure: Careful control of the hydrolysis step during the work-up is necessary to ensure the complete conversion of the intermediate to the aldehyde without further oxidation or side reactions.
Problem: Reduction of the pyridine ring.
Possible Cause: Under harsh hydrogenation conditions (high pressure and temperature), the pyridine ring itself can be reduced to a piperidine ring.
Solutions:
-
Milder Conditions: Use lower hydrogen pressure and temperature to selectively reduce the nitrile group.
-
Catalyst Choice: Raney nickel is a commonly used catalyst. The choice of catalyst and catalyst loading can influence the selectivity of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when oxidizing a substituted 3-picoline to a nicotinaldehyde?
A1: The most common side reaction is the over-oxidation of the nicotinaldehyde to the corresponding nicotinic acid. This can be minimized by using a mild oxidizing agent like manganese dioxide (MnO2) and carefully monitoring the reaction progress.
Q2: How can I prevent the over-reduction of my nicotinic acid derivative to an alcohol?
A2: To prevent over-reduction, it is critical to use a selective reducing agent, such as triethoxylithium aluminum hydride for amides, and to maintain a low reaction temperature (typically between -78 °C and 0 °C)[1]. Precise control over the stoichiometry of the reducing agent is also essential.
Q3: Why is my Vilsmeier-Haack reaction not working on my substituted pyridine?
A3: The Vilsmeier-Haack reaction is an electrophilic substitution and is generally less effective on electron-deficient rings like pyridine. If your pyridine substrate has strong electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently. In such cases, consider alternative formylation methods or a different synthetic strategy.
Q4: What are the key parameters to control during the catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde?
A4: Key parameters to control include the choice of catalyst (commonly Raney nickel), hydrogen pressure, temperature, and the pH of the reaction medium. These factors influence the selectivity of the reduction of the nitrile group over the pyridine ring and help to avoid the formation of byproducts like nicotinamide or piperidine derivatives.
Q5: How can I purify my substituted nicotinaldehyde from the corresponding nicotinic acid byproduct?
A5: Purification can often be achieved by an acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The basic nicotinic acid will be extracted into the aqueous layer as its salt, while the less acidic nicotinaldehyde remains in the organic layer. Further purification can be done by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Catalyst System on the Oxidation of 3-Picoline to Nicotinic Acid
| Catalyst System | Temperature (°C) | Conversion of 3-Picoline (%) | Selectivity for Nicotinic Acid (%) | Reference |
| Co(OAc)2/NHPI/[bmim][Br] | 190 | 81 | 32.0 | [MDPI] |
| Co(OAc)2/NHPI/[bmim][Br] | 210 | 100 | 22.8 | [MDPI] |
| Co/Mn/NHPI/[(C6H5)3P(C4H9)][Br] | - | - | - | [Scribd] |
Note: Data for the direct oxidation to nicotinaldehyde is limited in the provided search results; this table shows data for the over-oxidation product, nicotinic acid. The selectivity for the aldehyde would be inversely related to the selectivity for the acid under similar conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinaldehyde via Reduction and Oxidation
This protocol involves a two-step process starting from 2-chloronicotinic acid.[1]
Step 1: Reduction of 2-Chloronicotinic Acid to (2-chloropyridin-3-yl)methanol
-
Suspend 2-chloronicotinic acid in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) in THF to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-chloropyridin-3-yl)methanol.
Step 2: Oxidation of (2-chloropyridin-3-yl)methanol to 2-Chloronicotinaldehyde
-
Dissolve the crude (2-chloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, manganese dioxide (MnO2) or pyridinium chlorochromate (PCC), to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloronicotinaldehyde.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Pyridine
This is a general procedure that can be adapted for suitable substituted pyridines.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve the substituted pyridine in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the solution of the pyridine dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Oxidation of substituted 3-picolines and the over-oxidation side reaction.
Caption: Reduction of nicotinic acid derivatives and the over-reduction side reaction.
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
References
Technical Support Center: Purification of Polar Heterocyclic Aldehydes
Welcome to the technical support center for the purification of polar heterocyclic aldehydes. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar heterocyclic aldehydes, offering potential causes and solutions in a direct question-and-answer format.
Column Chromatography Issues
Question: My aldehyde is streaking badly or decomposing on the silica gel column. What's happening and how can I fix it?
Answer: This is a common problem, as the acidic nature of standard silica gel can catalyze the decomposition of sensitive aldehydes or cause strong, irreversible binding.[1][2] More electrophilic aldehydes may also react with alcohol-based solvents (like methanol or ethanol) to form hemiacetals or acetals, a reaction that can be catalyzed by silica gel's mild Lewis acidity.[1]
Potential Solutions:
-
Passivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or another amine base.[1][3][4] Pack and run the column using this solvent mixture. This simple step is often sufficient to prevent decomposition.[1][4]
-
Switch the Stationary Phase: If passivation doesn't work, consider using a different stationary phase. The choice depends on the properties of your aldehyde and the impurities you need to remove.[5]
-
Avoid Reactive Solvents: Do not use alcohol-based solvents in your eluent if you suspect hemiacetal formation.[1] Opt for solvent systems like hexane/ethyl acetate, toluene/ethyl acetate, or dichloromethane/acetone.[1]
Question: My polar aldehyde won't move off the baseline of the silica gel column, even with highly polar solvents like 10% methanol in dichloromethane.
Answer: Very polar compounds can bind extremely strongly to silica gel, making elution difficult. This is particularly true for heterocycles containing multiple nitrogen or oxygen atoms.[1] Simply increasing the solvent polarity may not be enough and can lead to poor separation.
Potential Solutions:
-
Use an Alternative Stationary Phase: This is often the best solution for highly polar compounds.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina offers different selectivity compared to silica and is excellent for purifying basic compounds.[3][5][6]
-
Reversed-Phase Silica (C18): This non-polar stationary phase is used with polar, often aqueous, solvent systems (e.g., water/acetonitrile or water/methanol).[5][6] The most polar compounds will elute first.
-
Amine-Functionalized Silica: This is a good option for purifying polar, basic compounds without needing pH modifiers in the eluent.[6][7]
-
-
Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent. It can be an effective alternative for separating very polar compounds.[7]
Extraction & Wash-Related Issues
Question: I'm trying to remove the corresponding carboxylic acid impurity from my aldehyde, but the aldehyde is also being extracted into the aqueous basic wash.
Answer: This occurs when the aldehyde itself has acidic protons or is sufficiently polar to have some solubility in the aqueous base. Using a strong base like sodium hydroxide can deprotonate acidic functionalities on the heterocyclic ring or lead to unwanted side reactions.
Potential Solutions:
-
Use a Weaker Base: Instead of a strong base, use a milder one like a 10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8][9] These are typically basic enough to deprotonate and extract the carboxylic acid impurity without affecting the aldehyde.
-
Salt-Assisted Liquid-Liquid Extraction (SALLE): Adding a salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of polar organic compounds in the aqueous layer, pushing them into the organic layer. This "salting-out" effect can improve the recovery of your polar aldehyde.[10][11]
Question: I've formed the bisulfite adduct of my aldehyde to purify it, but I'm getting a very low yield of the regenerated aldehyde.
Answer: Low recovery from a bisulfite adduct purification can stem from several factors:
-
Incomplete Adduct Formation: Highly sterically hindered aldehydes may not react efficiently with sodium bisulfite.[12]
-
Adduct Solubility: The bisulfite adduct of lower molecular weight or particularly polar aldehydes might be soluble in the reaction mixture and fail to precipitate, leading to its loss if filtration is the chosen isolation method.[12]
-
Decomposition During Regeneration: Aldehydes with base-sensitive functional groups or α-stereocenters can decompose or epimerize under the high pH conditions required for regeneration.[12]
Potential Solutions:
-
Modify the Isolation: If the adduct is water-soluble, do not rely on precipitation. Instead, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase, separating it from organic-soluble impurities.[12][13]
-
Optimize Reaction Conditions: Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite to maximize adduct formation.[12][13] For some aldehydes, using a co-solvent like ethanol/water can help induce precipitation.[12]
-
Use a Milder Regeneration Method: For base-sensitive aldehydes, a non-aqueous method can be used. Treating the isolated adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions, avoiding high pH.[12]
Crystallization Issues
Question: My polar heterocyclic aldehyde "oils out" instead of crystallizing.
Answer: Oiling out occurs when the solid melts in the hot solvent or when the solubility of the compound is so high that the solution becomes supersaturated before it reaches the ideal temperature for crystal nucleation. This is common when the solvent's boiling point is higher than the compound's melting point.[14]
Potential Solutions:
-
Change the Solvent System: The ideal recrystallization solvent should dissolve the aldehyde poorly at room temperature but completely at its boiling point. For polar molecules, mixed solvent systems like ethanol/water, acetone/water, or diethyl ether/hexane are often effective.[15][16][17]
-
Lower the Crystallization Temperature: Dissolve the compound in a slightly larger volume of solvent to ensure it doesn't become supersaturated at a temperature above its melting point. Then, cool the solution slowly.
-
Induce Crystallization: If crystals do not form on their own, try the following:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[15][16]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, saturated solution to initiate crystallization.[15]
-
Cool Slowly: Slow cooling promotes the formation of larger, purer crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[14][15]
-
Section 2: Data & Methodologies
Data Summary Tables
Table 1: Comparison of Stationary Phases for Polar Aldehyde Chromatography
| Stationary Phase | Polarity | Best For | Eluent System | Pros | Cons |
| Silica Gel | Very Polar | General purpose, neutral or acidic compounds | Non-polar (e.g., Hexane/EtOAc) | Inexpensive, widely available | Acidic, can cause decomposition of sensitive aldehydes[1][18] |
| Alumina (Neutral/Basic) | Polar | Basic compounds (e.g., N-heterocycles) | Non-polar (e.g., Hexane/EtOAc) | Good for acid-sensitive compounds, offers different selectivity[3][5] | Can be more reactive than silica |
| Reversed-Phase (C18) | Non-polar | Very polar, water-soluble compounds | Polar (e.g., H₂O/ACN, H₂O/MeOH) | Excellent for highly polar molecules that bind too strongly to silica[5] | Requires aqueous solvents, which can be difficult to remove |
| Amine-Functionalized Silica | Polar | Polar, basic compounds | Non-polar | Good for amines and basic heterocycles without needing base additives[6][7] | More expensive than standard silica |
| Polystyrene Resins (HP-20) | Non-polar | Bulk separation, pre-purification | Polar (e.g., H₂O/MeOH) | Reusable, cost-effective for large scale, good for hydrophobic compounds[3][5] | Lower resolution than silica-based phases |
Key Experimental Protocols
Protocol 1: Passivation of Silica Gel for Flash Chromatography
-
Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive aldehydes.
-
Materials: Silica gel, desired eluent system (e.g., Hexane/Ethyl Acetate), Triethylamine (Et₃N).
-
Procedure: a. Determine the appropriate solvent system for your separation using TLC, aiming for an Rf value of ~0.3 for your target aldehyde.[1] b. Prepare the eluent by adding 1-2% (v/v) of triethylamine to the pre-determined solvent mixture. c. In a beaker, create a slurry of the silica gel using the triethylamine-containing eluent. d. Pack the chromatography column with the slurry as you normally would. e. Before loading the sample, flush the packed column with at least one column volume of the triethylamine-containing eluent to ensure complete passivation.[4] f. Dissolve the crude sample in a minimal amount of the eluent (or another suitable solvent) and load it onto the column. g. Elute the column using the triethylamine-containing solvent system, collecting fractions and analyzing them by TLC.
Protocol 2: Purification of an Aldehyde via its Bisulfite Adduct
-
Objective: To separate an aldehyde from non-aldehyde impurities by forming a water-soluble adduct, performing an extraction, and then regenerating the pure aldehyde.[2]
-
Materials: Crude aldehyde mixture, a water-miscible solvent (e.g., methanol, THF, DMF), saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared), an immiscible organic solvent (e.g., diethyl ether, ethyl acetate), 50% sodium hydroxide (NaOH) solution.
-
Procedure: a. Adduct Formation: Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like THF or DMF.[13] Transfer the solution to a separatory funnel. b. Add an excess (e.g., 2-3 volumes) of freshly prepared, saturated aqueous sodium bisulfite solution.[12][13] c. Shake the funnel vigorously for 1-5 minutes. The reaction can be slow, so allow sufficient time for the adduct to form.[2] d. Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether) to the funnel and shake to extract any non-aldehyde impurities. Separate the layers. The aldehyde-bisulfite adduct will remain in the aqueous phase.[2][13] Repeat the extraction of the aqueous layer to ensure all impurities are removed. e. Aldehyde Regeneration: Transfer the aqueous layer containing the adduct to a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). f. While stirring or shaking, carefully add 50% NaOH solution dropwise until the aqueous layer becomes strongly basic (pH ~12).[12] This will reverse the reaction and regenerate the free aldehyde. g. Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.[13] h. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Section 3: Visual Guides & Workflows
Graphviz Diagrams
Caption: Troubleshooting workflow for aldehyde instability on silica gel.
Caption: Experimental workflow for purification via bisulfite adduct formation.
Caption: Decision tree for selecting a primary purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 10. journalspub.com [journalspub.com]
- 11. journalspub.com [journalspub.com]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. Recrystallization [wiredchemist.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. youtube.com [youtube.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for 6-Methoxy-4-methylnicotinaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-4-methylnicotinaldehyde. The information is designed to help optimize reaction conditions, particularly temperature, and address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 2-methoxy-4-methylpyridine and the ortho-lithiation of 2-methoxy-4-methylpyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: What is the optimal temperature range for the Vilsmeier-Haack formylation of 2-methoxy-4-methylpyridine?
A2: The Vilsmeier-Haack reaction is typically a two-stage temperature process. The formation of the Vilsmeier reagent (from DMF and phosphorus oxychloride) is generally carried out at a low temperature, between 0°C and 10°C, to ensure its stability. The subsequent reaction with the 2-methoxy-4-methylpyridine substrate is then conducted at an elevated temperature, usually ranging from 60°C to 90°C.[1] The optimal temperature within this range will depend on the specific solvent and reaction time.
Q3: How does temperature affect the ortho-lithiation route?
A3: Ortho-lithiation is highly temperature-sensitive. The deprotonation of 2-methoxy-4-methylpyridine with a strong base like n-butyllithium (n-BuLi) is typically performed at very low temperatures, around -78°C, to prevent side reactions and ensure regioselectivity. After the lithiation is complete, the reaction with DMF is also carried out at this low temperature, with a gradual warming to room temperature during the work-up.
Q4: What are the most common side products observed in these reactions?
A4: In the Vilsmeier-Haack reaction, incomplete formylation can leave unreacted starting material. At excessively high temperatures, decomposition of the Vilsmeier reagent or the product can occur. In the ortho-lithiation route, common side products can arise from poor regioselectivity of the deprotonation, leading to formylation at other positions on the pyridine ring. Additionally, reaction with residual moisture can quench the organolithium intermediate, reducing the yield of the desired aldehyde.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Prepare the Vilsmeier reagent fresh at 0-10°C. 2. Gradually increase the reaction temperature in increments of 10°C (e.g., from 60°C to 90°C). 3. Monitor the reaction by TLC and extend the reaction time. |
| Formation of Multiple Products | 1. Reaction temperature too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature. 2. Ensure precise measurement of DMF and POCl₃. |
| Dark-colored Reaction Mixture | Decomposition of starting material or product. | 1. Lower the reaction temperature. 2. Shorten the reaction time. 3. Ensure an inert atmosphere to prevent oxidation. |
Ortho-lithiation and Formylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Aldehyde | 1. Incomplete lithiation. 2. Quenching of the organolithium intermediate by moisture or other electrophiles. 3. Temperature too high during lithiation. | 1. Ensure the use of a sufficiently strong and fresh alkyllithium reagent. 2. Use rigorously dried solvents and glassware under an inert atmosphere (e.g., Argon or Nitrogen). 3. Maintain the temperature at -78°C during the addition of the base and DMF. |
| Isomeric Impurities | Poor regioselectivity of the lithiation. | 1. Use a bulkier lithium amide base like lithium diisopropylamide (LDA) which can favor the sterically less hindered position. 2. Ensure the temperature is kept consistently low (-78°C). |
| Unreacted Starting Material | Insufficient amount of lithiating agent. | 1. Titrate the alkyllithium solution before use to determine its exact concentration. 2. Use a slight excess of the lithiating agent (e.g., 1.1 equivalents). |
Data Presentation
Table 1: Effect of Temperature on Yield in Vilsmeier-Haack Formylation (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 60 | 6 | 45 | 95 |
| 70 | 5 | 65 | 92 |
| 80 | 4 | 80 | 90 |
| 90 | 4 | 75 | 85 |
| 100 | 3 | 60 | 70 |
Table 2: Effect of Temperature on Yield in Ortho-lithiation/Formylation (Hypothetical Data)
| Lithiation Temperature (°C) | Quenching Temperature (°C) | Yield (%) | Purity (%) |
| -40 | -40 | 30 | 75 |
| -60 | -60 | 55 | 85 |
| -78 | -78 | 85 | 98 |
| -78 | 0 | 70 | 90 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-methoxy-4-methylpyridine
Materials:
-
2-methoxy-4-methylpyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCE.
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
Add a solution of 2-methoxy-4-methylpyridine (1 equivalent) in anhydrous DCE to the flask.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ortho-lithiation and Formylation of 2-methoxy-4-methylpyridine
Materials:
-
2-methoxy-4-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add a solution of 2-methoxy-4-methylpyridine (1 equivalent) in anhydrous THF.
-
Cool the flask to -78°C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 equivalents) dropwise via syringe pump over 30 minutes, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C.
-
After the addition, stir the reaction at -78°C for another 2 hours.
-
Allow the reaction to slowly warm to room temperature and then quench by the addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Pyridine Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals encounter when performing cross-coupling reactions with pyridine aldehydes. The presence of both the coordinating pyridine nitrogen and the reactive aldehyde functionality presents unique challenges in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine aldehydes particularly challenging?
A1: Cross-coupling reactions with pyridine aldehydes present a dual challenge. Firstly, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1] Secondly, the aldehyde group is sensitive to various reaction conditions and can participate in undesirable side reactions.
Q2: What are the most common side reactions to be aware of when working with pyridine aldehydes?
A2: Beyond the typical challenges of cross-coupling reactions, the aldehyde group can lead to specific side reactions, including:
-
Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation or cross-condensation with other carbonyl compounds present in the reaction mixture.[2]
-
Decarbonylation: At elevated temperatures, the aldehyde group can be lost as carbon monoxide, leading to the formation of a dearomatized or hydrodehalogenated pyridine.
-
Reduction of the Aldehyde: Some catalyst systems or reaction conditions, particularly in the presence of a hydride source, can lead to the reduction of the aldehyde to an alcohol.
Q3: How can I prevent catalyst poisoning by the pyridine nitrogen?
A3: Catalyst poisoning by the pyridine nitrogen is a common issue that can be mitigated by:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sterically shield the palladium center, preventing coordination of the pyridine nitrogen. Ligands such as XPhos, SPhos, and RuPhos are often effective.[3]
-
Using Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ, minimizing the opportunity for pyridine coordination to inactive palladium species.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition/Deactivation | 1. Switch to a bulkier, electron-rich ligand: Consider ligands like XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs).[3] 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a pre-catalyst: Buchwald G3 or G4 pre-catalysts can provide a more stable and active catalyst. | The pyridine nitrogen can coordinate to and poison the palladium catalyst. Bulky ligands sterically hinder this coordination. Higher catalyst loading provides more active species. Pre-catalysts ensure efficient formation of the active Pd(0). |
| Poor Oxidative Addition | 1. Switch the halide: If possible, use a pyridine bromide or iodide instead of a chloride, as the C-Br and C-I bonds are more reactive.[4] 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition. | The carbon-halogen bond of the pyridine aldehyde may not be sufficiently activated. |
| Inefficient Transmetalation (Suzuki Coupling) | 1. Screen different bases: Evaluate a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] 2. Use a boronic ester: Pinacol or MIDA boronates are often more stable and can facilitate transmetalation. | The transfer of the organoboron species to the palladium center is a critical step that is highly dependent on the base and the nature of the boron reagent. |
Problem 2: Formation of Significant Side Products
| Side Product | Troubleshooting Step | Rationale |
| Protodeboronation (Suzuki Coupling) | 1. Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. 2. Use a boronic ester: Pinacol or MIDA boronates are more resistant to hydrolysis. 3. Use a non-aqueous base: Consider bases like K₃PO₄ instead of aqueous Na₂CO₃. | This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by water and certain bases. |
| Homocoupling (Glaser coupling in Sonogashira) | 1. Switch to copper-free conditions: The homocoupling of terminal alkynes is often catalyzed by the copper(I) co-catalyst. 2. Ensure a strictly inert atmosphere: Oxygen can promote the homocoupling of both alkynes and boronic acids.[5] | This side reaction leads to the formation of dimers of the coupling partners. |
| Aldol Condensation Products | 1. Use a weaker or non-nucleophilic base: Strong bases can promote the deprotonation of the α-carbon of the aldehyde. 2. Lower the reaction temperature: Aldol reactions are often temperature-dependent. | The enolizable proton of the aldehyde can lead to self-condensation under basic conditions.[2] |
Data Presentation: Catalyst Systems for Cross-Coupling with Pyridine Aldehydes
The following tables provide a summary of catalyst systems and conditions reported for various cross-coupling reactions with pyridine aldehydes and related substrates. Please note that yields are highly substrate-dependent and these tables should be used as a starting point for optimization.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Halopyridine Aldehydes
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | 1,4-Dioxane | 110 | Good to Excellent | [6] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | [1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Moderate to High | [4] |
Table 2: Selected Conditions for Sonogashira Coupling of Halopyridine Aldehydes
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [7] |
| Pd(OAc)₂ | 1,10-phenanthroline | - (Copper-free) | Cs₂CO₃ | DMF | Varies | Good | [8] |
| (NHC)-Pd complex | - | (NHC)-Cu complex | Amine Base | Non-anhydrous | RT | 49-95 | [9] |
Table 3: Selected Conditions for Buchwald-Hartwig Amination of Halopyridine Aldehydes
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BINAP | NaOᵗBu | Toluene | 80 | ~60 |[10] | | Pd(OAc)₂ | XPhos | KOᵗBu or NaOᵗBu | Toluene | 100 | Good to Excellent |[11] | | Pd₂(dba)₃ or XPhos Pd G3 | BrettPhos | NaOᵗBu | Toluene or Dioxane | 80-110 | High |[3] |
Table 4: Selected Conditions for Heck Coupling of Halopyridine Aldehydes
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good |[12] | | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 60 | Good |[12] | | Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 100 | High |[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyridine aldehyde (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Sonogashira Coupling of a Bromopyridine Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine aldehyde (1.0 eq.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).[7]
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF), the terminal alkyne (1.2 eq.), and the amine base (e.g., Et₃N).[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for common cross-coupling reactions and a general troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 10. cssp.chemspider.com [cssp.chemspider.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 6-Methoxy-4-methylnicotinaldehyde Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Methoxy-4-methylnicotinaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during purification experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Recovery or Purity After Column Chromatography
Question: I am experiencing low yield and impure fractions after performing column chromatography on silica gel. What are the potential causes and solutions?
Answer:
Several factors can contribute to poor outcomes in column chromatography of aldehydes:
-
Acetal/Hemiacetal Formation: If you are using an alcohol-based solvent system (e.g., methanol, ethanol), the aldehyde can react with the alcohol on the mildly acidic silica gel surface to form acetals or hemiacetals, leading to streaking, multiple spots on TLC, and difficult separation.[1]
-
Compound Degradation on Silica: Aldehydes can be sensitive to the acidic nature of silica gel, which can cause degradation or side reactions.[1]
-
Solution 1: Deactivate the silica gel by adding a small amount of a neutralizer to your eluent, such as 0.1-1% triethylamine.[1] This is particularly useful if acidic impurities are not the primary concern.
-
Solution 2: Switch the stationary phase to neutral or basic alumina, which can be less harsh for sensitive aldehydes.[1]
-
-
Inappropriate Solvent System: The chosen solvent system may not have the optimal polarity to effectively separate your target compound from impurities.
-
Solution: Methodically test a range of solvent systems using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of approximately 0.3 for your desired compound to achieve good separation.[1] Explore different solvent combinations, such as mixing a non-polar solvent (hexane, toluene) with a polar one (ethyl acetate, diethyl ether, acetone).[1] Safer, greener alternatives to chlorinated solvents like dichloromethane (DCM) include blends of heptane with ethyl acetate or methyl acetate.[3]
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: My this compound product oils out or remains impure after recrystallization attempts. How can I find a suitable solvent?
Answer:
Finding the right recrystallization solvent is often a process of trial and error. Here are common problems and solutions:
-
Compound is too soluble or insoluble: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4]
-
Solution 1 (Single Solvent): Test a range of solvents with varying polarities. For a molecule like this compound, which has both polar (methoxy, aldehyde, pyridine nitrogen) and non-polar (methyl, aromatic ring) features, solvents of intermediate polarity might work well. Consider options like ethanol, isopropanol, acetone, or ethyl acetate.[5][6]
-
Solution 2 (Mixed Solvent System): If no single solvent is ideal, use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve and then allow to cool slowly.[5] Common pairs include hexane/ethyl acetate, hexane/acetone, or ethanol/water.[5]
-
-
Oiling Out: The compound may be melting before it dissolves or precipitating as a liquid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution: Use a lower-boiling point solvent, or cool the solution much more slowly. Adding a seed crystal can also encourage proper crystal formation.
-
Issue 3: Low Yield During Purification via Bisulfite Adduct
Question: I tried to purify my aldehyde using sodium bisulfite, but the yield of the regenerated aldehyde is very low. Why is this happening?
Answer:
Purification via bisulfite adduct formation is a powerful technique for separating aldehydes, but it has limitations.[7]
-
Steric Hindrance: The formation of the bisulfite adduct is sensitive to bulky groups around the aldehyde functional group. Highly hindered aldehydes may not react efficiently.[8]
-
Adduct Solubility: The bisulfite adduct of your aldehyde might be soluble in the reaction mixture and fail to precipitate, especially with lower molecular weight aldehydes.[8]
-
Incomplete Regeneration: The aldehyde must be regenerated from the adduct by adding a base (e.g., NaOH) to raise the pH.[7]
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting alternative solvents for purifying this compound?
A1: Based on the structure (an aromatic aldehyde), several classes of solvents can be considered. For column chromatography, a gradient of hexane and ethyl acetate is a very common and effective starting point.[2] For recrystallization, trying ethanol , isopropanol , or a mixture of hexane/ethyl acetate or toluene would be a logical first step.[5][9]
Q2: Are there "green" or safer solvent alternatives I can use?
A2: Yes, the pharmaceutical industry is actively moving towards safer solvents. For chromatography, consider replacing dichloromethane (DCM) and other chlorinated solvents with blends like heptane/ethyl acetate or heptane/methyl acetate .[3] Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) are also emerging as greener alternatives to traditional ether solvents like THF or diethyl ether and chlorinated solvents.[10][11]
Q3: How can I remove acidic impurities, such as the corresponding carboxylic acid formed by oxidation?
A3: A simple and effective method is an aqueous work-up. Dissolve your crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a 10% sodium bicarbonate (NaHCO₃) solution.[2][9] The acidic impurity will be converted to its salt and move into the aqueous layer, which can then be separated and discarded.
Q4: My aldehyde seems to degrade during work-up and purification. How can I prevent this?
A4: Aldehydes can be sensitive to both oxidation and pH extremes.[2][8] To prevent oxidation to the carboxylic acid, avoid prolonged exposure to air, especially during heating.[2][9] If your molecule is sensitive to base, minimize the time it is exposed to basic conditions during extraction or regeneration from a bisulfite adduct.[8] For molecules sensitive to acid, consider using neutral alumina for chromatography or adding a neutralizing agent like triethylamine to the eluent on silica gel.[1]
Data Presentation: Alternative Solvent Properties
The selection of an appropriate solvent requires consideration of its physical properties. The following table summarizes key data for common alternative solvents used in purification.
| Solvent | Boiling Point (°C) | Relative Polarity | Common Use Cases |
| n-Heptane | 98 | 0.012 | Non-polar component in chromatography eluents, recrystallization.[3] |
| Toluene | 111 | 0.099 | Recrystallization of solid aldehydes, non-polar eluent.[9][12] |
| Diethyl Ether | 35 | 0.117 | Polar component in chromatography, recrystallization (mixed systems).[1] |
| Cyclopentyl Methyl Ether (CPME) | 106 | N/A | "Green" alternative for extractions and chromatography.[10] |
| Ethyl Acetate | 77 | 0.228 | Polar component in chromatography, recrystallization, extraction.[2][12] |
| Acetone | 56 | 0.355 | Polar component in chromatography, recrystallization.[1][12] |
| Acetonitrile | 82 | 0.460 | Polar eluent in chromatography.[1][12] |
| Isopropanol | 82 | 0.546 | Recrystallization.[6][12] |
| Ethanol | 78 | 0.654 | General solvent for recrystallization.[5][12] |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted for separating aldehydes from non-aldehyde impurities.[7][8]
-
Adduct Formation: Dissolve the crude this compound mixture in a minimal amount of a water-miscible co-solvent like ethanol or DMF.[7][8]
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a volume approximately 2.5 times the volume of your crude mixture solution.
-
Shake the funnel vigorously for 1-2 minutes.
-
Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and an equal volume of deionized water to the funnel and shake again.[8]
-
Allow the layers to separate. The aldehyde bisulfite adduct will be in the aqueous (bottom) layer. The non-aldehyde impurities will remain in the organic (top) layer.
-
Separate the layers and save the aqueous phase.
-
Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while shaking and periodically checking the pH. Continue until the aqueous layer is strongly basic (pH 12).
-
Shake the funnel to extract the regenerated, purified aldehyde into the organic layer.
-
Separate the layers and collect the organic phase. This can then be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excessive solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote larger crystal growth. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter or place them in a vacuum oven to remove residual solvent.
Visualizations
Logical Workflow for Alternative Solvent Selection
The following diagram outlines a decision-making process for selecting an appropriate purification method and alternative solvent system for this compound.
Caption: Workflow for selecting a purification method and solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
Preventing self-condensation of 6-Methoxy-4-methylnicotinaldehyde
Technical Support Center: 6-Methoxy-4-methylnicotinaldehyde
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the self-condensation of this compound during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, with a focus on identifying and preventing self-condensation side reactions.
Q1: My reaction mixture containing this compound has turned dark brown or black, and the yield of my desired product is very low. What is happening?
A1: This is a common sign of uncontrolled self-condensation and subsequent polymerization. Aldehydes with enolizable protons, like the methyl group on your compound, can react with each other under basic or, less commonly, acidic conditions to form β-hydroxy aldehydes (aldols).[1][2] These can then dehydrate and polymerize, especially at elevated temperatures, leading to complex, often insoluble, colored mixtures.[3]
To troubleshoot, consider the following:
-
Temperature Control: Are you running your reaction at the lowest feasible temperature? Lower temperatures significantly slow the rate of self-condensation.
-
Base/Acid Contamination: Could your glassware, solvents, or reagents be contaminated with basic or acidic residues? Ensure all materials are clean, dry, and neutral.
-
Reagent Addition Order: Are you adding the aldehyde to a concentrated basic solution? This will almost certainly trigger self-condensation. The aldehyde should typically be added last and slowly.[4]
Q2: My NMR or LC-MS analysis shows an unexpected peak with a mass corresponding to a dimer of my starting aldehyde. How can I eliminate this byproduct?
A2: The presence of a dimer is a definitive indicator of self-condensation. This occurs when the enolate of one aldehyde molecule attacks the carbonyl group of a second molecule.[5] To prevent this, you must modify your reaction conditions to disfavor this bimolecular reaction.
Recommended actions:
-
Slow Addition: Use a syringe pump to add a solution of this compound to the reaction mixture over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the free aldehyde very low, minimizing the chance of two molecules finding each other.[4]
-
Use of a Non-Nucleophilic Base: If your primary reaction requires a base, switch to a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or LiHMDS. These bases are very effective at deprotonating other substrates (if that is the goal) without attacking the aldehyde themselves and can be used to quantitatively form an enolate of another reaction partner before the aldehyde is introduced.[6][7]
-
Lower Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C using a dry ice/acetone bath).
Frequently Asked Questions (FAQs)
Q: What is aldehyde self-condensation?
A: It is a specific type of aldol condensation where two identical aldehyde molecules react with each other.[8] One molecule, in the presence of a base, loses a proton from its α-carbon (in this case, the methyl group is sufficiently activated) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond.[1][9] The initial product is a β-hydroxy aldehyde, which can often dehydrate to an α,β-unsaturated aldehyde.[2]
Q: Why is this compound susceptible to this reaction?
A: The compound possesses both an electrophilic aldehyde group and acidic protons on the 4-methyl group. The pyridine ring can influence the acidity of these methyl protons, making them susceptible to removal by a base. This creates the enolate required for the condensation reaction. Aldehydes are generally more reactive electrophiles than ketones, further favoring this process.[7][10]
Q: What are the ideal storage conditions for this compound to ensure its stability?
A: To minimize degradation and potential self-condensation over time, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It is recommended to store it in a cool, dark, and dry place, with refrigeration at 4°C being a common practice.[11]
Q: Can I use a protecting group to prevent self-condensation?
A: Yes, this is an excellent strategy. You can protect the aldehyde functional group, for example, as an acetal (e.g., by reacting it with ethylene glycol). The acetal is stable to basic conditions. You can then perform your desired reaction and deprotect the aldehyde later under acidic conditions. Alternatively, converting the aldehyde to a silyl enol ether using trimethylsilyl chloride is another method to "mask" the enolate and control its reactivity.[8]
Data Presentation
Table 1: Comparison of Bases for Reactions Involving Aldehydes
| Base | pKa (Conjugate Acid) | Type | Recommended Use Case |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong, Nucleophilic | High Risk. Prone to causing rapid self-condensation. Avoid unless absolutely necessary and use at very low temperatures. |
| Potassium tert-Butoxide (KOtBu) | ~17 | Strong, Hindered | Moderate Risk. Less nucleophilic than NaOH, but still strongly basic and can readily promote enolate formation. |
| Triethylamine (Et₃N) | ~10.7 | Weak, Hindered | Low Risk. Often used as a mild base. Unlikely to cause significant self-condensation at low to moderate temperatures. |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, Non-nucleophilic | Strategy Dependent. Ideal for quantitatively forming the enolate of a different ketone/ester before adding the aldehyde. |
Table 2: Recommended Reaction Conditions to Minimize Self-Condensation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C | Drastically reduces the rate of the self-condensation side reaction. |
| Solvent | Anhydrous, non-protic (e.g., THF, Diethyl Ether) | Prevents proton exchange and ensures bases like LDA are not quenched. |
| Concentration | High dilution (<0.1 M) | Reduces the probability of two aldehyde molecules reacting with each other. |
| Addition Mode | Slow addition of aldehyde via syringe pump | Maintains a very low instantaneous concentration of the aldehyde, preventing it from acting as its own nucleophile.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen, which can lead to other side products. |
Experimental Protocols
Protocol: Example of a Controlled Wittig Reaction
This protocol describes a Wittig reaction, which requires a basic environment, while minimizing the self-condensation of this compound.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain the flask under a positive pressure of dry nitrogen throughout the experiment.
-
-
Ylide Formation:
-
In the reaction flask, dissolve the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a strong base (e.g., n-Butyllithium, 1.05 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Aldehyde Addition (Crucial Step):
-
Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous THF in a separate flame-dried flask.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Cool the reaction flask containing the ylide to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde solution via the syringe pump over a period of 2 hours. Ensure the internal reaction temperature does not rise above -70 °C.
-
-
Reaction and Quenching:
-
After the addition is complete, let the reaction stir at -78 °C for an additional 2-3 hours.
-
Slowly warm the reaction to room temperature over 1 hour.
-
Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography to isolate the desired alkene.
-
Visualizations
Caption: Base-catalyzed self-condensation pathway of an aldehyde.
Caption: Decision workflow for troubleshooting aldehyde self-condensation.
Caption: Setup for controlled slow addition at low temperature.
References
- 1. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 4. Video: Crossed Aldol Reaction Using Weak Bases [jove.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. ncert.nic.in [ncert.nic.in]
- 11. This compound | 123506-66-1 [sigmaaldrich.com]
Technical Support Center: Optimizing Pyridine Synthesis with Design of Experiments (DOE)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for optimizing pyridine synthesis reactions using Design of Experiments (DOE). Find answers to frequently asked questions and troubleshoot common issues encountered during your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why should I use Design of Experiments (DOE) for my pyridine synthesis instead of traditional one-factor-at-a-time (OFAT) optimization?
A1: While the OFAT method is intuitive, it often fails to identify the true optimal conditions because it ignores the interactions between different reaction parameters.[1][2] For multi-component reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, factors such as temperature, catalyst loading, and reactant stoichiometry are often interdependent.[3] DOE provides a statistically rigorous and efficient approach to:
-
Identify Critical Factors: Quickly screen multiple variables to find the ones that have the most significant impact on your response (e.g., yield, purity).
-
Reveal Interactions: Understand how factors influence each other. For example, the optimal temperature might change at different catalyst concentrations.[3]
-
Improve Efficiency: Gain a comprehensive understanding of your reaction space with significantly fewer experiments compared to OFAT, saving time, materials, and resources.[4][5]
-
Enhance Robustness: Develop a process that is less sensitive to minor variations in reaction conditions.[6]
Q2: What are the most important factors and responses to consider for a DOE study on a pyridine synthesis?
A2: The choice of factors and responses is critical for a successful DOE study.[7]
-
Key Factors (Inputs): These are the independent variables you will systematically change. For a typical pyridine synthesis, these include:
-
Continuous Factors: Temperature, reaction time, catalyst loading, and concentration of reactants.[4]
-
Categorical Factors: Type of catalyst, solvent, or base. These are often screened in an initial phase before optimizing the continuous factors.
-
-
Key Responses (Outputs): These are the measurable outcomes of your experiment. Common responses include:
-
Product Yield (%): The primary measure of reaction efficiency.
-
Purity (%): Often measured by HPLC or GC, this is crucial for pharmaceutical applications.
-
Byproduct Formation (%): Quantifying specific impurities to understand and minimize side reactions.
-
Q3: What type of experimental design should I choose for my pyridine synthesis optimization?
A3: The choice of design depends on your objective.[8]
-
Screening Designs (e.g., Fractional Factorial): Use these when you have many potential factors and want to identify the most influential ones with the fewest experiments.
-
Optimization Designs (e.g., Response Surface Methodology - RSM): Once you have identified the critical factors (typically 2-4), use RSM designs like Central Composite Design (CCD) or Box-Behnken Design (BBD) to find the precise optimal settings.[9] These designs can model curvature in the response surface, allowing for more accurate prediction of the optimum.[10]
Troubleshooting Guide
Q1: My DOE model has a low R-squared (R²) value, indicating a poor fit. What should I do?
A1: A low R² value suggests that the model does not adequately explain the variation in your experimental data. Here are common causes and solutions:
-
Cause: The selected factor ranges are too narrow, and the resulting changes in the response are too small to be distinguished from experimental noise.
-
Solution: Widen the range between the low and high levels for your most influential factors and rerun the experiments.
-
-
Cause: A critical factor that significantly impacts the reaction was not included in the design.
-
Solution: Re-evaluate the reaction chemistry. Consider factors like the purity of starting materials, the presence of an inhibitor or activator, or the method of reagent addition. You may need to perform a new screening design with additional factors.
-
-
Cause: High experimental error or poor reproducibility.
-
Solution: Review your experimental setup for sources of variability. Ensure consistent stirring, temperature control, and analytical procedures. The inclusion of center point replicates in your design is crucial for estimating this error.
-
Q2: The DOE model predicts that the optimal conditions are at the extreme edges of my design space (e.g., the highest temperature and highest concentration). What are my next steps?
A2: This indicates that the true optimum may lie outside the experimental region you initially selected.
-
Solution: Use a technique called the "method of steepest ascent."[9] This involves performing a new set of experiments along the path of the greatest increase in response, as predicted by your initial model. This allows you to efficiently move your experimental window towards the optimal region. Once you observe a decrease in the response, you have likely passed the optimum, and you can then design a new RSM experiment centered around the best-performing conditions.
Q3: My screening experiment resulted in several runs with 0% yield. How does this affect my model?
A3: Runs with zero yield are considered "empty data points" and provide limited information for building a predictive statistical model, potentially skewing the results.[4]
-
Solution: Before starting a full DOE, it is crucial to establish the boundaries of your chemical space. Perform preliminary single experiments to find conditions that provide at least a quantifiable yield for both the low and high settings of your chosen factors. If you encounter multiple zero-yield results in your designed experiment, you may need to adjust the ranges of your factors (e.g., lower the temperature range if high temperatures lead to decomposition) and restart the DOE.
Case Study: Optimization of Hantzsch Pyridine Synthesis
This section details an illustrative case study on optimizing the Hantzsch synthesis of a 1,4-dihydropyridine, the precursor to the final pyridine product. The objective is to maximize the yield.
Reaction: Condensation of benzaldehyde, ethyl acetoacetate (2 equiv.), and ammonium acetate.
DOE Approach: A three-factor, three-level Box-Behnken Design (BBD), a type of Response Surface Methodology (RSM), was chosen to investigate the effects of Temperature, Reaction Time, and Catalyst Loading on the product yield.
Experimental Design and Results
The table below summarizes the experimental plan with the coded and actual levels for each factor, along with the measured yield for each of the 15 experimental runs.
| Run Order | Temperature (°C) [X1] | Time (h) [X2] | Catalyst (mol%) [X3] | Yield (%) [Response] |
| 1 | 60 (-1) | 4 (0) | 10 (-1) | 65 |
| 2 | 80 (+1) | 4 (0) | 10 (-1) | 78 |
| 3 | 60 (-1) | 4 (0) | 20 (+1) | 71 |
| 4 | 80 (+1) | 4 (0) | 20 (+1) | 85 |
| 5 | 60 (-1) | 2 (-1) | 15 (0) | 58 |
| 6 | 80 (+1) | 2 (-1) | 15 (0) | 72 |
| 7 | 60 (-1) | 6 (+1) | 15 (0) | 69 |
| 8 | 80 (+1) | 6 (+1) | 15 (0) | 88 |
| 9 | 70 (0) | 2 (-1) | 10 (-1) | 68 |
| 10 | 70 (0) | 6 (+1) | 10 (-1) | 75 |
| 11 | 70 (0) | 2 (-1) | 20 (+1) | 74 |
| 12 | 70 (0) | 6 (+1) | 20 (+1) | 84 |
| 13 | 70 (0) | 4 (0) | 15 (0) | 92 |
| 14 | 70 (0) | 4 (0) | 15 (0) | 91 |
| 15 | 70 (0) | 4 (0) | 15 (0) | 93 |
Catalyst: p-Toluenesulfonic acid (PTSA)
Analysis and Interpretation: Statistical analysis of these results (ANOVA) revealed that all three factors (Temperature, Time, and Catalyst Loading) had a significant positive linear effect on the yield. Furthermore, a significant interaction between Temperature and Time was identified, indicating that the effect of increasing the reaction time is more pronounced at higher temperatures. The model predicted an optimal yield of >92% at a temperature of approximately 75°C, a reaction time of 5.5 hours, and a catalyst loading of 18 mol%.
Experimental Protocols
Protocol 1: General Workflow for Setting Up a DOE Study
This protocol outlines the key steps for designing and executing a DOE for reaction optimization.
-
Define the Objective: Clearly state the goal. Is it to maximize yield, minimize a specific impurity, or find a balance between multiple responses?[7]
-
Identify Factors and Responses:
-
List all potential reaction parameters (factors) that could influence the outcome.
-
Define the measurable outcomes (responses) that will quantify the achievement of your objective.
-
-
Select Factor Ranges and Levels:
-
Based on literature, safety data, and preliminary experiments, determine a working range for each continuous factor.
-
Choose at least two levels (low and high) for screening studies or three to five levels for RSM. Ensure the chosen ranges do not lead to zero yield or unsafe conditions.[11]
-
-
Choose an Experimental Design:
-
Select a design appropriate for your objective (e.g., Fractional Factorial for screening, BBD or CCD for optimization).
-
Use statistical software (e.g., JMP, Design-Expert) to generate the experimental plan. This plan will provide a randomized run order to prevent systematic bias.[2]
-
-
Perform the Experiments:
-
Execute the experiments precisely according to the randomized plan generated by the software.
-
Carefully record all responses for each run.
-
-
Analyze the Data:
-
Input the response data into the statistical software.
-
Fit a statistical model (e.g., a polynomial equation for RSM) to the data.[11]
-
Use tools like ANOVA, Pareto charts, and response surface plots to determine factor significance, interactions, and model validity.
-
-
Optimize and Validate:
-
Use the model to predict the optimal conditions to achieve your goal.
-
Perform one or more confirmation experiments at the predicted optimal conditions to validate the model's prediction.
-
Protocol 2: Representative Hantzsch Synthesis Experiment (Run 13)
This protocol corresponds to the center point run from the case study table above.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Catalyst and Solvent Addition: Add ethanol (20 mL) as the solvent, followed by p-toluenesulfonic acid (PTSA) (0.285 g, 1.5 mmol, representing 15 mol%).
-
Reaction: Heat the mixture to 70°C in a pre-heated oil bath and stir for 4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Analysis: Determine the product yield by weight and assess its purity using HPLC or NMR analysis.
Visualizations
Caption: General workflow for reaction optimization using Design of Experiments.
Caption: Troubleshooting flowchart for common issues in DOE studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Optimization (Chapter 11) - Optimization in Chemical Engineering [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Define DOE Responses and Factors [jmp.com]
- 8. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response Surface Methods for Optimization [help.reliasoft.com]
- 10. Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative ¹H NMR Analysis: 6-Methoxy-4-methylnicotinaldehyde vs. Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the ¹H NMR spectral characteristics of 6-Methoxy-4-methylnicotinaldehyde, including a comparative analysis with a structurally related compound and a comprehensive experimental protocol.
In the field of medicinal chemistry and drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for determining the chemical structure of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Due to the limited availability of public experimental data for this specific compound, this guide presents a detailed predicted spectrum and compares it with the experimentally determined spectrum of the closely related analog, 6-Chloro-4-methoxynicotinaldehyde. This comparative approach allows for a robust understanding of the key spectral features and the influence of substituent effects on the pyridine ring.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR data for this compound and the experimental data for 6-Chloro-4-methoxynicotinaldehyde.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | s | - |
| Pyridine Ring (H-2) | 8.4 - 8.6 | s | - |
| Pyridine Ring (H-5) | 6.7 - 6.9 | s | - |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - |
| Methyl (-CH₃) | 2.3 - 2.5 | s | - |
Predicted data is based on established principles of NMR spectroscopy and analysis of substituent effects on similar pyridine derivatives.
Table 2: Experimental ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 10.37 | d | Not specified |
| Pyridine Ring (H-2) | 8.69 | s | - |
| Pyridine Ring (H-5) | 6.97 | s | - |
| Methoxy (-OCH₃) | 4.02 | s | - |
Solvent: CDCl₃, Frequency: 500 MHz, Temperature: 22 °C[1]
Spectral Interpretation and Comparison
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the aldehyde proton, two aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons.
-
Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a singlet in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. In the experimental spectrum of the chloro-analog, this proton appears at 10.37 ppm as a doublet, suggesting a small coupling that was not predicted.
-
Pyridine Ring Protons: The pyridine ring contains two protons. The H-2 proton, situated between the nitrogen atom and the aldehyde group, is predicted to be a singlet around 8.4-8.6 ppm. The H-5 proton, located between the methoxy and methyl groups, is expected to be a singlet at a more upfield position, around 6.7-6.9 ppm. These predictions align well with the experimental data for 6-Chloro-4-methoxynicotinaldehyde, where the H-2 and H-5 protons appear as singlets at 8.69 ppm and 6.97 ppm, respectively.[1]
-
Methoxy and Methyl Protons: The methoxy group protons are anticipated to produce a sharp singlet around 3.9-4.1 ppm, consistent with the experimental value of 4.02 ppm for the chloro-derivative.[1] The methyl group at the 4-position is predicted to give a singlet in the range of 2.3-2.5 ppm.
Substituent Effects: The primary difference between the target compound and the comparator is the substituent at the 6-position (methoxy vs. chloro). Chlorine is an electron-withdrawing group, which would generally lead to a downfield shift of the adjacent protons. In contrast, a methoxy group is electron-donating through resonance, which would typically cause an upfield shift. However, in this case, the experimental and predicted values are quite similar, suggesting that the electronic effects of these two groups at the 6-position on the chemical shifts of the remaining protons are not dramatically different.
Experimental Workflow for ¹H NMR Analysis
The following diagram illustrates a typical workflow for the ¹H NMR analysis of a substituted nicotinaldehyde derivative.
Caption: A generalized workflow for the ¹H NMR analysis of a substituted nicotinaldehyde.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a substituted nicotinaldehyde derivative.
-
Materials:
-
5-10 mg of the compound of interest.
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Tetramethylsilane (TMS) as an internal standard (usually pre-added to the solvent by the manufacturer).
-
A clean, dry 5 mm NMR tube.
-
A Pasteur pipette and a small vial.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a small, clean vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial and gently swirl to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
An NMR spectrometer with a proton frequency of at least 400 MHz.
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0-16 ppm is generally adequate.
-
Temperature: 295 K (22 °C).[1]
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Perform the standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity.
-
Set up the ¹H NMR experiment with the parameters listed above.
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing and Analysis
-
Software:
-
Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
-
Procedure:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) for each signal.
-
Assign each signal to the corresponding protons in the molecule based on the chemical shift, integration, and multiplicity.
-
Compare the obtained spectrum with the predicted data and the spectra of known, structurally similar compounds to confirm the structure.
-
References
Interpreting Mass Spectrometry Data: A Comparative Guide to 6-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected mass spectrometry data for 6-Methoxy-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this guide offers a predictive interpretation based on the known fragmentation patterns of analogous structures and foundational mass spectrometry principles. This information is benchmarked against experimental data for structurally similar compounds to provide a robust framework for researchers.
Predicted Mass Spectrometry Data
The anticipated mass spectral data for this compound under common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), are summarized below. These predictions are derived from the fundamental principles of organic mass spectrometry, including the fragmentation of aldehydes, methoxy groups, and the pyridine core.
| Ionization Mode | Predicted Molecular Ion (m/z) | Key Predicted Fragment Ions (m/z) | Predicted Relative Abundance of Fragments |
| EI | 151 (M⁺˙) | 150 (M-H)⁺, 136 (M-CH₃)⁺, 122 (M-CHO)⁺, 108 (M-CH₃O)⁺, 77 (C₅H₄N)⁺ | M⁺˙: Moderate, (M-H)⁺: High, (M-CHO)⁺: High |
| ESI | 152 [M+H]⁺ | 134 [M+H-H₂O]⁺, 122 [M+H-CH₂O]⁺ | [M+H]⁺: High |
Comparison with Alternative Compounds
To contextualize the predicted data, a comparison with experimentally determined mass spectrometry data for structurally related compounds is presented. This comparative analysis is crucial for identifying unique fragmentation pathways and confirming the structural integrity of this compound.
| Compound | Molecular Weight | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 6-Chloro-4-methoxynicotinaldehyde | 171.58 | ESI (+) | 172 [M+H]⁺ | Not readily available | [1] |
| Benzaldehyde | 106.12 | EI | 106 (M⁺˙) | 105 (M-H)⁺, 77 (C₆H₅)⁺ | [2] |
| 4-Methoxybenzaldehyde | 136.15 | EI | 136 (M⁺˙) | 135 (M-H)⁺, 107 (M-CHO)⁺, 92 (M-CO₂H)⁺, 77 (C₆H₅)⁺ | [3] |
Experimental Protocols
Detailed methodologies for acquiring mass spectrometry data are essential for reproducibility and accurate interpretation. Below are standard protocols for EI-MS and ESI-MS analysis of small organic molecules like this compound.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
-
Introduction: The solution is infused into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied to a capillary needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis and Detection: The ions are transferred into the mass analyzer and detected similarly to EI-MS. ESI is a soft ionization technique, often resulting in a prominent molecular ion peak with minimal fragmentation.[4]
Visualization of Fragmentation and Workflow
To further elucidate the interpretation of the mass spectrometry data, the following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 4. Mining of Novkitasetaline, a New Sulfur-Containing Antimalarial β-Carboline Alkaloid, from Streptomyces sp. PRh3 by Functional Ribosome Engineering Directed Heterologous Expression | MDPI [mdpi.com]
13C NMR Peak Assignments for 6-Methoxy-4-methylnicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted peak assignments for the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-Methoxy-4-methylnicotinaldehyde. The assignments are based on the principle of substituent additivity, utilizing experimental data from pyridine and its derivatives as a comparative baseline. This document is intended to serve as a valuable resource for the characterization and verification of this and structurally related compounds in research and development settings.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated by applying substituent chemical shift (SCS) effects, derived from monosubstituted pyridines, to the base chemical shifts of pyridine.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | ~151 | Significantly deshielded due to the adjacent nitrogen and the ortho aldehyde group. |
| C3 | ~122 | Influenced by the meta methoxy and methyl groups, and the ortho aldehyde group. |
| C4 | ~149 | Deshielded by the attached methyl group and influenced by the meta methoxy and aldehyde groups. |
| C5 | ~108 | Shielded by the para methoxy group. |
| C6 | ~163 | Strongly deshielded by the directly attached electron-donating methoxy group. |
| -CHO | ~193 | Characteristic chemical shift for an aldehyde carbon. |
| -OCH3 | ~54 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| -CH3 | ~18 | Typical chemical shift for a methyl group on an aromatic ring. |
Methodology
The prediction of the 13C NMR chemical shifts for this compound was performed using the following protocol:
-
Baseline Data Collection: The experimental 13C NMR chemical shifts for pyridine were used as the foundational data. The accepted values for pyridine in CDCl3 are approximately: C2/C6 = 150 ppm, C3/C5 = 124 ppm, and C4 = 136 ppm.
-
Substituent Chemical Shift (SCS) Effect Analysis: SCS effects for methoxy, methyl, and aldehyde groups at various positions on the pyridine ring were compiled from experimental data of monosubstituted pyridines.
-
6-Methoxy group: A methoxy group at the C-6 position is expected to cause a significant downfield shift (deshielding) at the ipso-carbon (C-6) and an upfield shift (shielding) at the para-carbon (C-3). The ortho-carbon (C-5) will also experience shielding.
-
4-Methyl group: A methyl group at the C-4 position typically causes a downfield shift at the ipso-carbon (C-4) and smaller shielding or deshielding effects at the other ring carbons.
-
3-Aldehyde group: An aldehyde group at the C-3 position is an electron-withdrawing group, causing deshielding at the ipso-carbon (C-3) and the ortho-carbons (C-2 and C-4).
-
-
Additive Calculation: The individual SCS effects were additively applied to the base pyridine chemical shifts to estimate the final chemical shifts for each carbon atom in this compound. Adjustments were made to account for potential non-additive effects arising from the steric and electronic interactions between the three substituents.
The logical workflow for the peak assignment is illustrated in the following diagram:
Caption: Workflow for predicting 13C NMR peak assignments.
Comparative Analysis with Related Structures
To further validate the predicted assignments, a comparison with the experimental 13C NMR data of structurally related pyridine derivatives is essential.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Substituent Carbons (ppm) |
| Pyridine | 150.2 | 123.9 | 136.1 | 123.9 | 150.2 | - |
| 4-Methylpyridine | 149.6 | 124.5 | 147.2 | 124.5 | 149.6 | -CH3: 21.2 |
| 2-Methoxypyridine | 164.2 | 111.3 | 138.4 | 116.8 | 147.1 | -OCH3: 53.2 |
| 3-Pyridinecarboxaldehyde | 153.5 | 131.0 | 135.5 | 124.0 | 151.1 | -CHO: 192.5 |
| This compound (Predicted) | ~151 | ~122 | ~149 | ~108 | ~163 | -CHO: ~193, -OCH3: ~54, -CH3: ~18 |
The comparison highlights the expected trends. For instance, the C-6 in the target molecule is predicted to be significantly downfield due to the methoxy group, a trend also observed in 2-methoxypyridine (for C-2). Similarly, the presence of the methyl group at C-4 is expected to deshield this position, as seen in 4-methylpyridine. The aldehyde group's influence is also factored in, generally causing a deshielding of adjacent carbons.
The relationship between the substituents and their effect on the pyridine ring carbons is visualized below:
Caption: Influence of substituents on carbon chemical shifts.
This guide provides a robust framework for the initial assignment of the 13C NMR spectrum of this compound. Experimental verification is recommended for definitive assignments.
FT-IR Spectrum Analysis: A Comparative Guide to 6-Methoxy-4-methylnicotinaldehyde
For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method to identify functional groups and confirm the molecular structure of a synthesized compound. This guide offers a comparative analysis of the FT-IR spectrum of 6-Methoxy-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a predicted spectrum based on the analysis of structurally related compounds. This predicted data is then compared with the experimental spectrum of a known alternative, 4-Methoxybenzaldehyde, to highlight the influence of the pyridine ring and methyl substitution on the vibrational frequencies.
Comparative FT-IR Spectral Data
The expected FT-IR absorption bands for this compound are inferred from characteristic group frequencies of substituted pyridines, aromatic aldehydes, and methoxy-aromatic compounds.[1][2][3][4] The table below summarizes the predicted key vibrational frequencies for this compound and compares them with the experimental values for 4-Methoxybenzaldehyde.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-Methoxybenzaldehyde | Vibrational Mode |
| Aldehyde C-H | 2850 - 2870, 2750 - 2770 | ~2845, ~2740 | Stretching |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |
| Methyl C-H | 2950 - 2970 (asymmetric), 2865 - 2885 (symmetric) | N/A | Stretching |
| Aldehyde C=O | 1690 - 1710 | ~1685 | Stretching |
| Aromatic C=C/C=N | 1580 - 1610, 1450 - 1500 | 1577, 1421 | Ring Stretching |
| Methoxy C-O | 1250 - 1270 (asymmetric), 1020 - 1040 (symmetric) | ~1255, ~1025 | Stretching |
| C-H Bending | 800 - 850 | 833 | Out-of-plane Bending |
Note: The predicted values for this compound are based on theoretical calculations and analysis of similar compounds and may vary slightly from experimental data.
The comparison highlights that while many of the fundamental vibrations remain in similar regions, the introduction of the nitrogen atom in the pyridine ring and the additional methyl group in this compound are expected to introduce subtle shifts and additional bands compared to 4-Methoxybenzaldehyde. For instance, the C=C/C=N ring stretching vibrations in the pyridine derivative are anticipated at slightly different wavenumbers than the C=C stretching in the benzene ring of 4-Methoxybenzaldehyde.[1] Furthermore, the presence of the methyl group will introduce its characteristic C-H stretching and bending vibrations.
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of a solid sample such as this compound, the following protocol for the Attenuated Total Reflectance (ATR) technique is recommended:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically a diamond or germanium crystal, is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Spectral Acquisition:
-
Set the desired spectral range, typically 4000-400 cm⁻¹.
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set the spectral resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After the scan is complete, the resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform a baseline correction if necessary to ensure the spectral baseline is flat.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the expected values for the functional groups present in the molecule.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Methoxy-4-methylnicotinaldehyde
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6-Methoxy-4-methylnicotinaldehyde, a key intermediate in pharmaceutical synthesis. The performance of a primary reversed-phase HPLC method is objectively compared with alternative analytical techniques, supported by representative experimental data to guide researchers, scientists, and drug development professionals in selecting the most suitable approach for their quality control needs.
Data Presentation: Comparison of Analytical Methods
A multi-faceted approach is often optimal for the comprehensive characterization of pharmaceutical intermediates. The following table summarizes the performance of a typical reversed-phase HPLC method against orthogonal analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Routine purity checks, quantification of known and unknown impurities | Identification and quantification of volatile impurities | Absolute purity determination, structural confirmation |
| Typical Purity (%) | >99% | N/A (provides relative abundance of volatile components) | >99% (absolute quantification) |
| Common Impurities Detected | Starting materials, byproducts, oxidation products | Residual solvents, volatile starting materials | Structural isomers, impurities with distinct protons |
| Limit of Detection (LOD) | ~0.01% | ppm levels for volatile analytes | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ppm levels for volatile analytes | ~0.3% |
| Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Recommended Reversed-Phase HPLC Method
This method is designed for the routine purity analysis of this compound.
-
Objective: To determine the purity of the synthesized compound and quantify any impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis: The purity is calculated by determining the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, such as residual solvents.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL into the GC-MS system.
-
3. Confirmatory Method: Quantitative NMR (qNMR)
-
Objective: To determine the absolute purity of the compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the absolute purity based on the integral values and the weights of the sample and internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Caption: Orthogonal Approach to Purity Analysis.
A Comparative Guide to the Reactivity of 6-Methoxy-4-methylnicotinaldehyde and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-Methoxy-4-methylnicotinaldehyde against a range of common aliphatic and aromatic aldehydes. Understanding the relative reactivity of this heteroaromatic aldehyde is crucial for optimizing reaction conditions, predicting outcomes in synthetic pathways, and designing novel molecular entities in drug discovery. The comparisons are supported by established principles of organic chemistry and available experimental data for analogous compounds.
Overview of Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This carbon atom possesses a partial positive charge due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The magnitude of this partial positive charge, and therefore the aldehyde's reactivity, is influenced by two main factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the carbonyl group increase the electrophilicity of the carbonyl carbon, enhancing reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity and reduce reactivity.
-
Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of a nucleophile, slowing down the reaction rate. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl is much smaller than any alkyl or aryl group.[1][2]
Aromatic aldehydes, such as benzaldehyde, are typically less reactive than aliphatic aldehydes. This is because the aromatic ring acts as an electron-donating group through resonance, which reduces the partial positive charge on the carbonyl carbon.[3]
References
Methoxy-Substituted Pyridines: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of methoxy-substituted pyridines is crucial for designing novel therapeutics. The position of the methoxy group on the pyridine ring or associated phenyl moieties can significantly influence the compound's biological activity, altering its potency and even its mechanism of action. This guide provides a comparative analysis of the biological activities of various methoxy-substituted pyridines, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
The biological activity of methoxy-substituted pyridines varies significantly depending on the substitution pattern and the biological target. The following table summarizes quantitative data from several studies, highlighting the impact of methoxy group placement on different biological effects.
| Compound Class/Example | Methoxy Substitution Pattern | Biological Target/Assay | Activity Metric (IC50/Ki) | Reference |
| Nicotinic Acetylcholine Receptor Agonists | ||||
| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs | Varied substituents on the pyridine ring | Neuronal nicotinic acetylcholine receptor binding | Ki values ranging from 0.15 to > 9000 nM | [1] |
| Anticancer Agents | ||||
| Indolyl-pyridinyl-propenones | Isomeric methoxy substitutions on the indole ring | Glioblastoma cells | Altered potency and mechanism (methuosis vs. microtubule disruption) | [2] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Methoxy substitutions on the aryl ring | Liver (HepG2), Prostate (DU145), Breast (MBA-MB-231) cancer cell lines | IC50 values of 1–5 µM for promising compounds | [3] |
| Diarylpyridines | Methoxy groups at various positions on the B-ring | HeLa, SGC-7901, MCF-7 cancer cell lines | Moderate to potent antiproliferative activities | [4] |
| Antimalarial Agents | ||||
| Chalcone derivatives with methoxybenzene and pyridine moieties | Ortho-, meta-, and para-methoxy groups | Plasmodium falciparum 3D7 and FCR3 strains | IC50 values ranging from 0.31 to 4.46 μg/mL | [5] |
| PI3K/mTOR Dual Inhibitors | ||||
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of methoxy-substituted pyridines.
Neuronal Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the binding affinity of a compound to neuronal nicotinic acetylcholine receptors.
-
Membrane Preparation: Membranes from cell lines expressing the desired nicotinic acetylcholine receptor subtype are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The mixture is then filtered to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the methoxy-substituted pyridine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from dose-response curves.[4]
In Vitro Antimalarial Assay
This assay evaluates the efficacy of compounds against Plasmodium falciparum strains.
-
Parasite Culture: Chloroquine-sensitive (3D7) and resistant (FCR3) strains of P. falciparum are cultured in human erythrocytes.
-
Compound Application: The cultured parasites are exposed to different concentrations of the test compounds.
-
Growth Inhibition Assessment: After a defined incubation period, parasite growth is assessed using a DNA-specific fluorescent dye or by microscopic examination of Giemsa-stained smears.
-
Data Analysis: The IC50 values are determined by comparing the parasite growth in treated wells to that in untreated control wells.[5]
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate key biological pathways and experimental processes related to the activity of methoxy-substituted pyridines.
References
- 1. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the accurate and precise quantification of heterocyclic compounds is paramount. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs. We delve into the critical aspects of method validation and cross-validation, ensuring the integrity and reliability of your analytical data.
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products. The complexity of their structures and the matrices in which they are often found necessitate robust and validated analytical methods for their detection and quantification. This guide explores the application and validation of several key analytical techniques for various classes of heterocyclic compounds.
Understanding Analytical Method Validation
Before comparing methods, it is crucial to understand the parameters used to validate an analytical procedure. According to the International Council for Harmonisation (ICH) guidelines, the key validation characteristics include:
-
Accuracy: The closeness of agreement between the true value and the value obtained.[1][2][3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1][2][3]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][2][4]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[1][4]
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][5]
Cross-validation is the process of assessing the equivalency of two or more analytical methods.[6][7] This is critical when transferring a method between laboratories or when comparing a new method to an established one.
Comparative Analysis of Analytical Methods
The choice of an analytical method for heterocyclic compounds is dictated by the analyte's physicochemical properties (e.g., volatility, polarity, thermal stability), the sample matrix, and the required sensitivity. Here, we compare the performance of common chromatographic techniques for different classes of heterocyclic compounds.
Furan Derivatives in Food Matrices
Furan and its derivatives are process-induced contaminants in thermally treated foods. Their volatile nature makes Gas Chromatography-Mass Spectrometry (GC-MS) a suitable analytical technique.
| Parameter | HS-SPME-GC-MS/MS |
| Limit of Detection (LOD) | 0.001 - 1.071 ng/g[5] |
| Limit of Quantitation (LOQ) | 0.003 - 3.571 ng/g[5] |
| Recovery | 76 - 117%[1] |
| Precision (%RSD) | Intra-day: 1 - 16%, Inter-day: 4 - 20%[1] |
Pyridine and Quinoline Derivatives
Pyridine and quinoline scaffolds are present in many pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a versatile technique for their analysis.
| Parameter | HPLC-ESI-MS/MS (Pyridine, Picoline, Quinoline) | RP-HPLC (Pyridine Derivative) |
| Limit of Detection (LOD) | 1.74 - 14.32 ng/cigarette | Not Reported |
| Precision (%RSD) | < 9% | Not Reported |
| Linearity (R²) | Not Reported | > 0.99 |
Indole Alkaloids
Indole alkaloids are a large group of naturally occurring compounds with diverse biological activities. Due to their complexity and often low concentrations in natural extracts, highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often required.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-10 pg/mL | ~1-10 ng/spot |
| Limit of Quantitation (LOQ) | ~50-500 ng/mL | ~0.5-50 pg/mL | ~5-50 ng/spot |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
Thiophene Derivatives
Thiophenes are sulfur-containing heterocyclic compounds. Their analysis often involves GC-MS due to their volatility.
| Parameter | GC-MS | HPLC | Capillary Electrophoresis (CE) |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | High (ng/L to µg/L) | Moderate (µg/L to mg/L) | High (pg to ng) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
Azole Antifungal Drugs
Azole antifungals are widely used in medicine. Their therapeutic drug monitoring often employs UPLC-MS/MS for high sensitivity and specificity in biological matrices.
| Analyte | Linearity Range (µg/mL) |
| Fluconazole | 0.457 - 117 |
| Hydroxyitraconazole | 0.0457 - 11.7 |
| Itraconazole | 0.381 - 11.7 |
| Posaconazole | 0.381 - 11.7 |
| Voriconazole | 0.0381 - 13.0 |
| Voriconazole-N-oxide | 0.0457 - 11.7 |
Experimental Protocols
Detailed and accurate experimental protocols are the foundation of reproducible analytical science. Below are representative methodologies for the analysis of different heterocyclic compounds.
HS-SPME-GC-MS/MS for Furan Derivatives in Food
This method is suitable for the determination of volatile furan and its derivatives in various food matrices.[1][5]
-
Sample Preparation: Homogenize the food sample. Weigh 1-5 g of the sample into a headspace vial. Add a saturated NaCl solution to enhance the volatility of the analytes. Add an internal standard (e.g., d4-furan).
-
Headspace Solid-Phase Microextraction (HS-SPME): Equilibrate the vial at a specific temperature (e.g., 30-35°C) for a set time (e.g., 15 minutes). Expose a CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 10-15 minutes) to adsorb the volatile compounds.
-
GC-MS/MS Analysis: Desorb the analytes from the SPME fiber in the hot injector of the GC. Separate the compounds on a suitable capillary column (e.g., HP-5MS). Use a tandem mass spectrometer for detection and quantification, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
RP-HPLC for Pyridine Derivatives
This protocol outlines a general approach for the analysis of pyridine-containing compounds using reverse-phase HPLC.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: At the maximum absorption wavelength of the analyte.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (diluent) and filter through a 0.45 µm filter before injection.
-
Quantification: Use an external standard calibration curve to determine the concentration of the analyte.
UPLC-MS/MS for Azole Antifungals in Serum
This method is designed for the sensitive and specific quantification of azole antifungal drugs in biological fluids for therapeutic drug monitoring.[8]
-
Sample Preparation: Precipitate proteins from the serum sample by adding a solvent like methanol containing a deuterated internal standard. Centrifuge to pellet the precipitated proteins.
-
UPLC-MS/MS Analysis: Inject the supernatant into the UPLC-MS/MS system.
-
UPLC: Perform a rapid separation on a sub-2 µm particle column (e.g., ACQUITY UPLC BEH C18).
-
MS/MS: Use a tandem mass spectrometer in MRM mode to detect and quantify the parent drug and its metabolites.
-
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential for ensuring consistency and reliability of analytical data, especially when transferring methods between laboratories or comparing different analytical techniques.
Caption: A generalized workflow for the cross-validation of analytical methods.
Signaling Pathway of Azole Antifungals
To provide context for the analysis of azole antifungal drugs, the following diagram illustrates their mechanism of action. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action of azole antifungal drugs.
This guide provides a foundational understanding of the cross-validation of analytical methods for heterocyclic compounds. By presenting comparative data and detailed protocols, we aim to empower researchers to make informed decisions in method selection and to ensure the generation of high-quality, reliable, and reproducible analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS) [vjfc.nifc.gov.vn]
- 4. benchchem.com [benchchem.com]
- 5. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
A Comparative Guide to Pyridine Synthesis: Benchmarking Precursor Efficiency
The synthesis of polysubstituted pyridines is a fundamental pursuit in medicinal chemistry and materials science, given the prevalence of the pyridine core in a vast range of pharmaceuticals, agrochemicals, and functional materials.[1] For researchers and drug development professionals, selecting the optimal synthetic route is critical for efficiency, cost-effectiveness, and scalability. This guide provides an objective comparison of common methods for pyridine synthesis, evaluating the efficiency of different precursor classes with supporting quantitative data, detailed experimental protocols, and visual workflows.
Comparative Analysis of Synthesis Efficiency
The choice of pyridine synthesis strategy is often a trade-off between precursor availability, desired substitution pattern, reaction conditions, and overall yield. The following table summarizes key performance indicators for several prominent named reactions, offering a high-level comparison to guide initial selection.
Table 1: High-Level Comparison of Common Pyridine Synthesis Methods
| Synthesis Method | Typical Precursors | Key Advantages | Key Limitations | Typical Yield Range |
| Hantzsch Synthesis | Aldehydes, β-Ketoesters, Ammonia source | Simple, readily available starting materials; good for symmetrical pyridines.[1] | Requires a subsequent oxidation step; less effective for unsymmetrical products.[1][2] | 40-96%[1][2] |
| Bohlmann-Rahtz Synthesis | Enamines, Alkynones | Versatile, avoids the need for an oxidation step.[3] | High temperatures often required for cyclodehydration; intermediates may need purification.[3] | 65-95% (modified one-pot)[4] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Convergent, high-yielding, broad substrate scope for 2,4,6-trisubstituted pyridines.[5] | Requires pre-functionalized pyridinium salt as a reagent.[6] | 60-90%[7] |
| [2+2+2] Cycloaddition | Nitriles, Alkynes | Atom-economical, direct formation of the aromatic ring. | Can result in mixtures of regioisomers with unsymmetrical alkynes; some catalysts are expensive.[2] | 50-90+%[2] |
| Ciamician-Dennstedt | Pyrroles/Indoles, Carbene source (e.g., haloforms, chlorodiazirines) | Ring expansion allows access to novel structures from existing heterocycles. | Classical methods have low yields and harsh conditions; newer methods are milder but require specific carbene precursors.[8][9] | Varies widely; modern methods improve yields significantly over classical approaches. |
Data Presentation: Quantitative Comparison
For a more granular analysis, the following tables provide specific examples of reaction conditions and yields for different precursor combinations within popular synthesis families.
Table 2: Hantzsch Pyridine Synthesis - Selected Examples
| Aldehyde Precursor | β-Ketoester Precursor | Nitrogen Source | Catalyst / Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic, Aqueous (SDS, 0.1M), RT | - | 96 | [1] |
| 5-Bromothiophene-2-carbaldehyde | Ethyl acetoacetate | Ammonium acetate | CAN (0.5 mmol), Solvent-free, 80°C | 0.5 | 92 | [1] |
| Formaldehyde | Acetoacetate | Ammonium acetate | Iron(III) chloride (oxidizer) | - | Low (historically) | [6][10] |
Table 3: Bohlmann-Rahtz Pyridine Synthesis - Conventional vs. Microwave
| Enamine Precursor | Alkynone Precursor | Conditions | Time | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | But-3-yn-2-one | Two-Step: 1) Michael addition 2) Cyclodehydration | - | 81 | [11] |
| Ethyl 3-aminocrotonate | But-3-yn-2-one | One-Pot (Conventional): PhMe-AcOH, 50°C | 6 h | 85 | [11] |
| Ethyl 3-aminocrotonate | But-3-yn-2-one | One-Pot (Microwave): EtOH-AcOH (5:1), 120°C | 5 min | 86 | [11] |
| Various | Various | One-Pot (Modified): Acetic acid or Amberlyst 15, 50°C | - | 65-95 | [4] |
Table 4: Kröhnke Pyridine Synthesis - Selected Example
| α-Pyridinium Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent / Conditions | Yield (%) | Reference |
| 2-acetylthiophene-derived pyridinium salt | Michael acceptor (chalcone derivative) | Ammonium acetate | Standard | 60 (overall) | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for two common pyridine syntheses.
Protocol 1: Modified One-Pot Bohlmann-Rahtz Synthesis[4]
This procedure describes the direct formation of highly functionalized pyridines in a single step under mild conditions using an acid catalyst.
-
Reaction Setup: To a solution of the enamino ester (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask, add the corresponding alkynone (1.1 mmol).
-
Reaction Execution: Stir the mixture at 50°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetic acid.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Protocol 2: General Procedure for Kröhnke Pyridine Synthesis[5][7]
This protocol outlines the convergent synthesis of a 2,4,6-trisubstituted pyridine.
-
Reactant Preparation: In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Neutralize the mixture with a base (e.g., ammonium hydroxide) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude material by column chromatography or recrystallization to yield the target 2,4,6-trisubstituted pyridine.
Mandatory Visualization
Diagrams are provided to clarify complex reaction pathways and experimental workflows.
Caption: A generalized workflow for selecting and executing a pyridine synthesis strategy.
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis pathway.[3][12]
Caption: The reaction cascade of the Kröhnke pyridine synthesis.[5]
Conclusion
The efficient synthesis of pyridines relies on a careful evaluation of precursor accessibility and the specific structural requirements of the target molecule. Classical methods like the Hantzsch synthesis remain valuable for their simplicity and use of basic starting materials.[1] For more complex, substituted pyridines, the Bohlmann-Rahtz and Kröhnke syntheses offer greater versatility and high yields, with modern one-pot modifications significantly improving their efficiency and practicality.[4][5] Furthermore, the emergence of microwave-assisted synthesis offers a powerful tool to drastically reduce reaction times and often improve yields for many of these transformations.[11][13] Ultimately, the data and protocols presented herein serve as a guide for researchers to make informed decisions, aligning the chosen synthetic route with the desired outcome in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Methoxy-4-methylnicotinaldehyde and 6-chloro-2-methoxy-4-methylnicotinaldehyde for Researchers
For drug development professionals and researchers in the chemical sciences, the selection of appropriate molecular scaffolds is a critical step in the synthesis of novel compounds. Substituted nicotinaldehydes, for instance, are versatile precursors for a range of biologically active molecules. This guide provides a comparative overview of two such compounds: 6-Methoxy-4-methylnicotinaldehyde and 6-chloro-2-methoxy-4-methylnicotinaldehyde, focusing on their structural differences, and potential synthetic pathways.
Physicochemical Properties: A Comparative Table
A direct comparison of the experimental physicochemical properties of these two compounds is challenging due to the limited availability of published data for 6-chloro-2-methoxy-4-methylnicotinaldehyde. However, we can compile the known information and theoretical values to provide a baseline for comparison.
| Property | This compound | 6-chloro-2-methoxy-4-methylnicotinaldehyde |
| Molecular Formula | C₈H₉NO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 151.16 g/mol | 185.61 g/mol |
| CAS Number | 123506-66-1 | 2387596-52-1 |
| Appearance | Solid | Not available |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Purity (Commercial) | 98% | Not available |
Note: The absence of experimental data for 6-chloro-2-methoxy-4-methylnicotinaldehyde highlights a significant gap in the scientific literature for this compound. The provided molecular weight for this compound is calculated based on its molecular formula.
Synthetic Considerations
The synthesis of substituted nicotinaldehydes often involves the formylation of a corresponding substituted pyridine. A common and effective method for this transformation is the Vilsmeier-Haack reaction.
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: A generalized workflow for the synthesis of nicotinaldehyde derivatives via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol: Synthesis of a Related Compound
While a specific protocol for 6-chloro-2-methoxy-4-methylnicotinaldehyde is not available, the synthesis of the related compound, 6-Chloro-4-methoxynicotinaldehyde, has been described. This procedure can serve as a starting point for the synthesis of the target molecule.
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF to anhydrous DCM and cool the mixture in an ice bath. Add POCl₃ dropwise while maintaining the temperature. Allow the mixture to stir to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloro-4-methoxypyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.
Comparative Reactivity and Potential Biological Activity: A Hypothetical Outlook
The electronic properties of the substituents on the pyridine ring are expected to influence the reactivity and potential biological activity of these compounds.
Caption: A diagram illustrating the potential influence of substituents on the chemical properties of the two compounds.
The methoxy group (-OCH₃) is an electron-donating group through resonance, which generally increases the electron density of the pyridine ring, potentially making it more susceptible to electrophilic substitution and influencing its interaction with biological targets. The methyl group (-CH₃) is also weakly electron-donating through induction.
In contrast, the chloro group (-Cl) in 6-chloro-2-methoxy-4-methylnicotinaldehyde is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack. However, it is also an ortho, para-director. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups creates a more complex electronic environment that could lead to different reactivity and biological activity profiles compared to this compound. The chlorine atom could also introduce the possibility of halogen bonding with biological macromolecules and may alter the metabolic stability of the molecule.
Future Directions
The significant lack of experimental data for 6-chloro-2-methoxy-4-methylnicotinaldehyde presents an opportunity for further research. The synthesis and characterization of this compound, followed by a systematic evaluation of its physicochemical properties and biological activities, would be a valuable contribution to the field. Direct comparative studies with this compound would provide crucial insights into the structure-activity relationships of substituted nicotinaldehydes, aiding in the rational design of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
